3,4-Difluoro U-50488 hydrochloride
Description
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXIOODZICZNV-JAXOOIEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342910 | |
| Record name | rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339332-99-8 | |
| Record name | rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Difluoro U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluoro U-50488 hydrochloride is a synthetic compound structurally related to the potent and selective kappa-opioid receptor (KOR) agonist, U-50488. While specific quantitative data for the 3,4-difluoro analog is limited in publicly accessible literature, its mechanism of action is presumed to closely mirror that of its well-characterized parent compound. This guide synthesizes the established mechanism of action of U-50488, providing a comprehensive framework for understanding the pharmacological effects of its difluorinated derivative. The primary mode of action is through the activation of the KOR, a G-protein coupled receptor, leading to a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release. This document details the key signaling pathways, presents available quantitative data for analogous compounds, and provides detailed experimental protocols for the characterization of such molecules.
Introduction
The kappa-opioid receptor system is a key target for the development of analgesics with a lower potential for abuse compared to traditional mu-opioid receptor agonists. U-50488, a selective KOR agonist, has been instrumental in elucidating the physiological roles of the KOR.[1][2] The introduction of fluorine atoms into small molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 3,4-difluoro substitution on the phenyl ring of U-50488 is anticipated to alter its binding affinity, efficacy, and metabolic stability. This guide provides an in-depth overview of the core mechanism of action, drawing heavily on the extensive research conducted on U-50488.
Core Mechanism of Action: Kappa-Opioid Receptor Agonism
The principal mechanism of action of this compound is its function as a selective agonist at the kappa-opioid receptor. The KOR is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.
G-Protein Dependent Signaling
Activation of the KOR by an agonist like 3,4-Difluoro U-50488 initiates the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of several downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Modulation of Ion Channels:
-
Calcium Channels: The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels. This inhibition reduces calcium influx into the neuron, which is a critical step for neurotransmitter release.
-
Potassium Channels: The Gβγ subunit can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and decreasing its excitability.
-
G-Protein Independent Signaling (β-Arrestin Pathway)
Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), KOR can also signal through a G-protein-independent pathway involving β-arrestins. β-arrestin recruitment to the receptor can lead to:
-
Receptor Desensitization and Internalization: β-arrestins play a crucial role in uncoupling the receptor from G-proteins and targeting it for endocytosis, a process that regulates the duration and intensity of signaling.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: β-arrestins can act as scaffolds for various signaling proteins, leading to the activation of MAPK pathways, such as the p38 MAPK pathway. This pathway has been implicated in some of the aversive effects associated with KOR agonism.
Quantitative Data
A study on fluorinated U-50488 analogs for PET studies indicated that N-fluoroalkylation reduces the in vitro binding affinity (Ki) for the kappa opioid receptor by two orders of magnitude relative to U-50488.[3] Although this does not directly quantify the affinity of the 3,4-difluoro analog, it suggests that fluorination at certain positions can significantly impact receptor binding.
Table 1: In Vitro Pharmacological Profile of U-50488
| Parameter | Receptor | Species | Value | Reference |
| Ki | Kappa | Guinea Pig Brain | 1.1 nM | [4] |
| Ki | Mu | Guinea Pig Brain | 230 nM | [4] |
| Ki | Delta | Guinea Pig Brain | >10,000 nM | [4] |
| EC50 (GTPγS) | Kappa | CHO cells | 21.7 nM | [5] |
| pEC50 (BRET) | Kappa | HEK293 cells | 5.31 | [5] |
Table 2: In Vivo Activity of U-50488
| Assay | Species | Route | ED50 | Reference |
| Acetic Acid Writhing | Mouse | s.c. | 0.38 mg/kg | [2] |
| Tail Flick (55°C) | Mouse | i.p. | ~10 mg/kg | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize kappa-opioid receptor agonists, which would be applicable for the evaluation of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [³H]diprenorphine or a KOR-selective radioligand.
-
Non-specific binding control: Naloxone or another suitable opioid antagonist.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or a dilution of the test compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and either vehicle or a dilution of the test compound.
-
Add the cell membranes to initiate the reaction.
-
Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the kappa-opioid receptor.
Materials:
-
A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™). These cells co-express the KOR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.
-
This compound.
-
Cell culture medium.
-
Assay plate (e.g., 384-well).
-
Detection reagents specific to the assay system.
-
Luminometer or fluorometer.
Protocol:
-
Seed the cells in an assay plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the test compound dilutions to the cells.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the luminescence or fluorescence using a plate reader.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion
This compound is a selective kappa-opioid receptor agonist whose mechanism of action is intricately linked to the activation of KOR and the subsequent engagement of both G-protein dependent and independent signaling pathways. While specific quantitative data for this difluorinated analog remains to be fully elucidated in the public domain, the extensive knowledge of its parent compound, U-50488, provides a robust framework for its pharmacological characterization. The experimental protocols detailed herein offer a clear path for researchers to determine the precise binding affinity, potency, and signaling bias of this compound, which will be critical for its further development as a potential therapeutic agent. The anticipated modulation of its properties through difluorination underscores the importance of such detailed characterization.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Difluoro U-50488 Hydrochloride: A Kappa-Opioid Receptor Agonist
Introduction
3,4-Difluoro U-50488 hydrochloride is a chemical analog of the potent and selective kappa-opioid receptor (KOR) agonist, U-50488. As a member of the arylacetamide class of compounds, it is of significant interest to researchers in neuroscience, pharmacology, and drug development for its potential to modulate the kappa-opioid system. This system is implicated in a range of physiological and pathological processes, including pain perception, mood regulation, addiction, and psychosis. The introduction of fluorine atoms to the phenyl ring of the U-50488 scaffold is a common medicinal chemistry strategy to alter pharmacokinetic and pharmacodynamic properties, potentially leading to improved metabolic stability, receptor affinity, or selectivity.
This technical guide provides a comprehensive overview of the core pharmacology of this compound class, with a focus on the established knowledge of U-50488 as a representative molecule. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism of action, and the experimental approaches to characterize compounds like this compound.
Core Pharmacology and Mechanism of Action
This compound is presumed to act as a selective agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR).
Signaling Pathway
Upon binding of an agonist like U-50488, the KOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins of the Gαi/o family. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
The net effect of these signaling events is a reduction in neuronal excitability.
A Comparative Analysis of 3,4-Difluoro U-50488 and U-50488: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of the chemical structures, pharmacological properties, and relevant experimental protocols for the selective kappa-opioid receptor (KOR) agonist U-50488 and its lesser-known analog, 3,4-Difluoro U-50488. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Synthesis
U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a well-characterized selective KOR agonist. Its structure features a 3,4-dichlorinated phenyl ring, which has been shown to be crucial for its high affinity and selectivity for the KOR.
The chemical structure of 3,4-Difluoro U-50488, or trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is analogous to U-50488, with the two chlorine atoms on the phenyl ring being replaced by fluorine atoms.
Comparative Pharmacological Data
A direct comparative study detailing the pharmacological profile of 3,4-Difluoro U-50488 is not extensively documented in publicly available research. However, based on structure-activity relationship (SAR) studies of U-50488 analogs, certain inferences can be drawn. Research has indicated that modifications to the halogen substitutions on the phenyl ring can influence metabolic stability and potentially alter the side-effect profile.
It is important to note that studies on other fluorinated analogs of U-50488, specifically those with N-fluoroalkyl substitutions, have demonstrated a significant decrease in binding affinity for the KOR by as much as two orders of magnitude. While this is a different modification, it highlights the sensitivity of the KOR to structural changes in the U-50488 scaffold.
The following table summarizes the known quantitative data for U-50488. The data for 3,4-Difluoro U-50488 remains to be experimentally determined and published.
| Compound | KOR Binding Affinity (Ki) | KOR Functional Activity (EC50) |
| U-50488 | ~1-10 nM | ~5-50 nM |
| 3,4-Difluoro U-50488 | Not Reported | Not Reported |
Kappa-Opioid Receptor Signaling Pathways
U-50488, as a KOR agonist, activates intracellular signaling cascades upon binding to the receptor. The two primary pathways are the G-protein dependent pathway and the β-arrestin pathway.
G-Protein Signaling Pathway
Activation of the KOR by an agonist leads to the coupling of inhibitory G-proteins (Gi/o). This initiates a cascade of events including the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
β-Arrestin Signaling Pathway
Upon agonist binding and subsequent G-protein-coupled receptor kinase (GRK) phosphorylation of the KOR, β-arrestin proteins are recruited to the receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like p38.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of KOR ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.
Materials:
-
Receptor Source: Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK293-KOR cells).
-
Radioligand: A high-affinity KOR radioligand, such as [³H]U-69,593 or [³H]diprenorphine.
-
Test Compound: U-50488 or 3,4-Difluoro U-50488.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM naloxone (B1662785) or unlabeled U-50488).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein signaling through the KOR.
Materials:
-
Receptor Source: Cell membranes from cells expressing the KOR.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Test Compound: U-50488 or 3,4-Difluoro U-50488.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Subtract non-specific binding and plot the stimulated binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
U-50488 remains a cornerstone tool for investigating the kappa-opioid system. The introduction of the 3,4-difluoro analog presents an intriguing subject for future research. The lack of published pharmacological data for 3,4-Difluoro U-50488 underscores a significant knowledge gap. Further investigation is warranted to elucidate its binding affinity, functional activity, and potential for biased agonism at the KOR. The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis, which would be of great value to the scientific community.
The Kappa-Opioid Receptor Binding Affinity of U-50488 and the Putative Role of 3,4-Difluoro Substitution: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to U-50488 and the Kappa-Opioid Receptor
The kappa-opioid receptor (KOR), a G protein-coupled receptor, is a critical modulator of pain, mood, and addiction. U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a highly selective KOR agonist that has been instrumental in elucidating the physiological roles of the KOR system.[1] Its rigid structure and specific interactions with the KOR binding pocket have made it a foundational molecule for the development of novel KOR ligands. The 3,4-dichloro substitution on the phenyl ring is a key feature for its high binding affinity.[2]
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a crucial parameter in drug development, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the KOR binding affinities for U-50488 and related compounds.
| Compound | Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |
| U-50488 | Kappa | [³H]U-69,593 | Guinea Pig Brain Membranes | 0.89 (for the active (-)-(1S,2S) enantiomer) | [3] |
| (+)-(1R,2R)-U-50488 | Kappa | [³H]U-69,593 | Guinea Pig Brain Membranes | 299 | [3] |
| N-Fluoroethyl-normethyl-U-50488 | Kappa | Not Specified | Not Specified | >1000 | [4] |
| N-Fluoropropyl-normethyl-U-50488 | Kappa | Not Specified | Not Specified | >1000 | [4] |
Note: Data for 3,4-Difluoro U-50488 is not available in the cited literature. The data for N-fluoroalkyl analogs suggests that substitution of fluorine at certain positions can drastically reduce binding affinity.[4]
Structure-Activity Relationship and the Impact of Halogen Substitution
The SAR of U-50488 analogs indicates that the nature and position of halogen substituents on the phenyl ring are critical for KOR affinity. The 3,4-dichloro substitution in U-50488 is considered optimal for high-affinity binding.[2]
Studies on other receptor systems have shown that replacing chlorine with fluorine can have varied effects. Fluorine is smaller and more electronegative than chlorine, which can alter electrostatic interactions and the conformation of the ligand within the binding pocket. While in some cases fluorine can enhance binding affinity, in the context of U-50488 analogs, the available data on N-fluoroalkylated derivatives shows a significant decrease in affinity.[4] This suggests that the specific electronic and steric properties of the chlorine atoms in U-50488 are crucial for its potent interaction with the KOR. It is plausible that the substitution of both chlorine atoms with fluorine in the 3 and 4 positions of the phenyl ring would also result in a significant reduction in binding affinity.
Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol describes a competitive radioligand binding assay to determine the Kᵢ of a test compound for the KOR.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: [³H]U-69,593 (a high-affinity, selective KOR agonist).
-
Test Compound: 3,4-Difluoro U-50488 (or other unlabeled KOR ligands).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled U-69,593 or naloxone.
-
Filtration Apparatus: Cell harvester with GF/C glass fiber filters.
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize CHO-hKOR cells in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting membrane pellet with fresh buffer. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes (e.g., 20-50 µg protein), [³H]U-69,593 (at a concentration near its Kₑ, e.g., 1-2 nM), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]U-69,593, and a high concentration of unlabeled U-69,593 (e.g., 10 µM).
-
Competition: Cell membranes, [³H]U-69,593, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and analgesic activity of analogs of U-50488, an opiate kappa-agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Fluorinated U-50488 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated analogs of U-50488, a selective kappa opioid receptor (KOR) agonist. By examining the effects of fluorine substitution on receptor binding, functional activity, and signaling pathways, this document aims to inform the rational design of novel KOR modulators for therapeutic applications.
Introduction to U-50488 and the Kappa Opioid Receptor
U-50488 is a prototypical selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes including pain, mood, and addiction.[1] KOR activation initiates signaling cascades that are primarily mediated by inhibitory G-proteins (Gαi/o), leading to the modulation of ion channels and second messenger systems.[2][3] The development of U-50488 analogs is driven by the need to create compounds with improved pharmacokinetic properties and a more favorable side-effect profile, potentially through biased agonism, which favors therapeutic pathways (e.g., G-protein mediated analgesia) over those associated with adverse effects (e.g., β-arrestin mediated dysphoria).[3][4] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] This guide explores the impact of incorporating fluorine into the U-50488 scaffold.
Synthesis of Fluorinated U-50488 Analogs
The synthesis of fluorinated U-50488 analogs has been explored, with a focus on N-fluoroalkyl derivatives. A general synthetic route involves the alkylation of a trans-diaminocyclohexane precursor, followed by acylation to yield the final compound.[6] For instance, the N-normethyl analog of U-50488 can be synthesized as a precursor for subsequent fluoroalkylation.[6]
A more detailed example of incorporating a fluorinated moiety can be seen in the synthesis of fluorinated quinoxaline-based KOR agonists, which share structural similarities with U-50488. The synthesis of 1-[2-(3,4-dichlorophenyl)acetyl]-8-[(R)-3-fluoropyrrolidin-1-yl]-perhydroquinoxalines involves an SN2 substitution of a cyclic sulfuric acid derivative with hydroxypyrrolidine, followed by the transformation of the hydroxyl group into a fluorine substituent.[7]
Quantitative Pharmacological Data
The introduction of fluorine into U-50488 analogs has a significant impact on their pharmacological properties. The following tables summarize the available quantitative data for key fluorinated analogs and the parent compound, U-50488.
Table 1: Kappa Opioid Receptor (KOR) Binding Affinity of U-50488 and a Fluorinated Analog
| Compound | Modification | Ki (nM) | Fold Change vs. U-50488 | Reference |
| U-50488 | - | 0.97 ± 0.40 | - | [8] |
| N-fluoroalkyl analogs | N-fluoroalkylation | ~100 | ~100-fold decrease | [6] |
| Quinoxaline analog 14b | Fluoropyrrolidine | 1.5 ± 0.4 | ~1.5-fold decrease | [8] |
Table 2: In Vitro Functional Activity of U-50488 and a Fluorinated Analog at the Kappa Opioid Receptor
| Compound | Assay | EC50 (nM) | Emax (%) | Reference |
| U-50488 | cAMP Inhibition | 0.013 | 100 | [8] |
| β-arrestin-2 Recruitment | 8.0 | 100 | [8] | |
| Quinoxaline analog 14b | cAMP Inhibition | 0.033 | 100 | [8] |
| β-arrestin-2 Recruitment | 6.9 | 91 | [8] |
Structure-Activity Relationship (SAR) Analysis
The available data indicates several key trends in the SAR of fluorinated U-50488 analogs:
-
N-Fluoroalkylation: The introduction of a fluoroalkyl group on the nitrogen of the pyrrolidine (B122466) ring dramatically reduces the binding affinity for the KOR by approximately two orders of magnitude.[6] This suggests that this position is sensitive to steric bulk and/or electronic changes introduced by the fluoroalkyl moiety, rendering these specific analogs less suitable for applications requiring high affinity, such as positron emission tomography (PET) imaging.[6]
-
Fluorination of the Pyrrolidine Ring: In contrast to N-fluoroalkylation, direct fluorination of the pyrrolidine ring, as seen in quinoxaline-based analogs, can be well-tolerated. For example, the fluoropyrrolidine derivative 14b exhibits only a minor decrease in binding affinity and maintains full agonistic activity in G-protein signaling pathways (cAMP inhibition) with comparable efficacy to U-50488.[7][8] This indicates that specific positions on the pyrrolidine ring can accommodate fluorine substitution without significant loss of potency.
-
Aromatic Ring Substitution: While specific data on direct fluorination of the dichlorophenyl ring of U-50488 is limited, studies on other KOR agonists suggest that this region is critical for high-affinity binding. The 3,4-dichloro substitution pattern is known to be important for the kappa-activity of U-50488.[9] Altering the electronic properties of this ring through the introduction of highly electronegative fluorine atoms would likely have a substantial impact on receptor interaction.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for KOR Affinity
This protocol determines the binding affinity (Ki) of a test compound for the KOR.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (CHO-hKOR).
-
Radioligand: [³H]U-69,593.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled U-50488 for determining non-specific binding.
-
Test compound.
-
GF/C glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, incubate CHO-hKOR cell membranes with [³H]U-69,593 (at a concentration near its Kd) and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of wells is incubated with an excess of unlabeled U-50488.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of a compound to activate G-proteins coupled to the KOR.
-
Materials:
-
Cell membranes from CHO cells expressing human KOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compound.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubate at 25°C for 60 minutes.
-
Separate bound from free [³⁵S]GTPγS by filtration through GF/C filters.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine EC50 and Emax values.
-
β-Arrestin Recruitment Assay (Tango Assay Principle)
This assay quantifies the recruitment of β-arrestin to the KOR upon agonist stimulation.
-
Principle: The Tango assay utilizes a KOR fused to a transcription factor (e.g., GAL4-VP16) that is linked via a TEV protease cleavage site. β-arrestin is fused to a TEV protease. Upon agonist binding and receptor activation, the β-arrestin-TEV protease fusion protein is recruited to the receptor, leading to the cleavage of the transcription factor. The released transcription factor then translocates to the nucleus and drives the expression of a reporter gene, such as β-lactamase.[10][11]
-
General Procedure:
-
Plate cells stably expressing the KOR-transcription factor fusion and the β-arrestin-TEV protease fusion.
-
Add varying concentrations of the test compound.
-
Incubate to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.
-
Measure the activity of the reporter gene product (e.g., using a fluorescent substrate for β-lactamase).
-
Generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Signaling Pathways and Visualizations
KOR activation initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gi/o proteins, leading to downstream effects. An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.
Caption: Kappa Opioid Receptor (KOR) Signaling Pathways.
The following diagram illustrates a typical experimental workflow for evaluating the pharmacological profile of a novel fluorinated U-50488 analog.
Caption: Workflow for Pharmacological Evaluation.
Conclusion
The structure-activity relationship of fluorinated U-50488 analogs is highly dependent on the position of fluorine substitution. While N-fluoroalkylation leads to a significant loss of binding affinity, fluorination on the pyrrolidine ring appears to be a more viable strategy for developing novel KOR agonists with preserved potency. The detailed experimental protocols and signaling pathway information provided in this guide offer a framework for the continued exploration and development of fluorinated U-50488 analogs with potentially improved therapeutic profiles. Further research should focus on a systematic evaluation of fluorine substitution at various positions on the U-50488 scaffold to build a more comprehensive SAR model.
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR) Agonists Designed for PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Synthesis and analgesic activity of analogs of U-50488, an opiate kappa-agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kappa opioid receptor screen with the Tango beta-arrestin recruitment technology and characterization of hits with second-messenger assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel Kappa-Opioid Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of central nervous system disorders, including pain, depression, anxiety, and substance abuse disorders.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of current pain management but are fraught with adverse effects such as respiratory depression, euphoria, and high abuse potential, KOR agonists do not produce euphoria and have a lower risk of addiction.[3][4] However, the clinical development of traditional KOR agonists has been hampered by their own set of undesirable side effects, most notably dysphoria, sedation, and hallucinations.[1][3]
This has spurred the development of novel KOR agonists with improved pharmacological profiles. A key strategy in this endeavor is the concept of "biased agonism" or "functional selectivity."[5][6] This approach aims to develop ligands that preferentially activate the G protein signaling pathway, which is believed to mediate the therapeutic analgesic effects, over the β-arrestin pathway, which is implicated in the undesirable side effects.[5][7][8]
This technical guide provides an in-depth overview of the discovery and synthesis of novel KOR agonists, with a focus on two prominent classes: Salvinorin A analogs and triazole-based agonists. It includes detailed experimental protocols for key in vitro and in vivo assays, a comprehensive summary of quantitative pharmacological data, and visualizations of critical signaling pathways and experimental workflows.
I. Novel Chemical Scaffolds of Kappa-Opioid Agonists
The quest for safer KOR agonists has led to the exploration of diverse chemical scaffolds, moving beyond traditional opioid structures.
Salvinorin A and its Analogs
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a potent and selective KOR agonist.[9][10] Notably, it is a non-nitrogenous compound, distinguishing it from classical alkaloid opioids.[9][11] Its unique structure has served as a valuable template for the design of novel KOR modulators.[11][12]
Extensive structure-activity relationship (SAR) studies have been conducted through semi-synthesis and total synthesis efforts, focusing on modifications at various positions of the Salvinorin A molecule.[9][10][12] A particularly noteworthy analog is 22-thiocyanatosalvinorin A (RB-64) , which has been identified as an extraordinarily potent and selective G protein-biased KOR agonist.[13][14]
Triazole-Based Agonists
A novel class of triazole-based KOR agonists has been developed, offering a distinct chemical scaffold with promising therapeutic potential.[15] These compounds have been designed to exhibit potent and selective KOR agonism with a significant bias towards G protein signaling.[15] One of the lead compounds from this series, Triazole 1.1 , has demonstrated potent antinociceptive and antipruritic effects in preclinical models without inducing the sedation and dysphoria associated with traditional KOR agonists.[16][17]
II. Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for a selection of novel KOR agonists, providing a comparative overview of their binding affinities, functional potencies, and signaling bias.
Table 1: Binding Affinities (Ki) of Novel KOR Agonists
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Reference |
| Salvinorin A | 2.4 | >1000 | >1000 | [11] |
| RB-64 | 0.59 | >>10,000 | >>10,000 | [14] |
| Herkinorin | 90 | 12 | >1000 | [18] |
| Triazole 1.1 | - | - | - | [15] |
| U50,488H | - | - | - | [16] |
| Nalfurafine | - | - | - | [16] |
Table 2: Functional Activity (EC50, Emax) and Biased Agonism of Novel KOR Agonists
| Compound | Assay | EC50 (nM) | Emax (% of U69,593) | Bias Factor (G protein/β-arrestin) | Reference |
| Salvinorin A | [35S]GTPγS | 1.8 | - | - | [11] |
| RB-64 | [35S]GTPγS | sub-nM | - | G protein biased | [14] |
| Triazole 1.1 | [35S]GTPγS | - | - | G protein biased | [15][16] |
| U50,488H | [35S]GTPγS | - | - | Balanced | [16] |
| Nalfurafine | [35S]GTPγS | - | - | - | [16] |
| LOR17 | Adenylyl Cyclase | - | Full Agonist | 853 | [3] |
III. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and characterization of novel KOR agonists.
Synthesis of Novel KOR Agonists
a) Synthesis of 22-Thiocyanatosalvinorin A (RB-64)
This protocol describes a semi-synthetic approach starting from Salvinorin B.[6]
-
Step 1: Synthesis of 22-Chlorosalvinorin A (RB-48).
-
Dissolve Salvinorin B (25 mg, 64 µmol) and a catalytic amount of dimethylaminopyridine (DMAP) in 5 mL of dichloromethane (B109758) (DCM).
-
Add chloroacetyl chloride (10 mg, 90 µmol) to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvents in vacuo.
-
Purify the residue by silica (B1680970) gel chromatography (hexane/ethyl acetate (B1210297) 3:1) to yield 22-chlorosalvinorin A.
-
-
Step 2: Synthesis of 22-Thiocyanatosalvinorin A (RB-64).
-
The synthesis of RB-64 from RB-48 involves a simple reaction with potassium thiocyanate.[14] (Detailed reaction conditions are proprietary but involve nucleophilic substitution).
-
b) General Synthesis of Triazole-Based KOR Agonists
The synthesis of triazole-based KOR agonists typically involves a multi-step process, often culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other methods to form the triazole core.[15][19] The general approach involves the synthesis of key building blocks containing the desired aryl and other substituent groups, followed by their assembly around the central triazole scaffold.[15]
In Vitro Functional Assays
a) [³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[20][21]
-
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS.
-
Test compounds (agonists, antagonists).
-
Unlabeled GTPγS.
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
-
Procedure:
-
Prepare cell membranes from cells overexpressing the KOR.
-
To each well of a 96-well plate, add in the following order:
-
Assay Buffer.
-
GDP to a final concentration of 10-100 µM.
-
Varying concentrations of the test agonist.
-
Cell membranes (5-20 µg protein/well).
-
-
For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mat and add scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Analyze the data to determine EC₅₀ and Emax values.
-
b) Tango β-Arrestin Recruitment Assay
This is a transcriptional-based assay to measure the recruitment of β-arrestin to the activated KOR.[15][22][23]
-
Principle: The assay utilizes a fusion protein of the KOR with a TEV protease cleavage site and a tetracycline-controlled transactivator (tTA). β-arrestin is fused to the TEV protease. Agonist binding to the KOR recruits the β-arrestin-TEV fusion, leading to cleavage and release of the tTA, which then translocates to the nucleus and drives the expression of a luciferase reporter gene.
-
Procedure (General Overview):
-
Seed HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein) in 384-well plates.
-
Transfect the cells with the KOR-tTA construct.
-
After 24 hours, replace the medium with serum-free medium containing the test compounds at various concentrations.
-
Incubate for 16-24 hours.
-
Add luciferase substrate and measure luminescence using a plate reader.
-
Analyze the data to determine EC₅₀ and Emax values for β-arrestin recruitment.
-
In Vivo Behavioral Assays
a) Rotarod Test for Sedation
This test assesses motor coordination and balance in rodents, which can be impaired by sedative effects of drugs.[24][25]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Train the mice on the rotarod at a constant low speed for a set duration on the day before testing.
-
On the test day, administer the test compound or vehicle.
-
At a predetermined time post-injection, place the mouse on the rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).
-
Record the latency to fall from the rod.
-
A decrease in the latency to fall compared to the vehicle-treated group indicates sedation.
-
b) Conditioned Place Aversion (CPA) for Dysphoria
This paradigm is used to assess the aversive or rewarding properties of a drug.[9][11]
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning Phase (Day 1): Allow the animal to freely explore both chambers for a set time (e.g., 15 minutes) to determine baseline preference.
-
Conditioning Phase (Days 2-4):
-
On one day, administer the test compound and confine the animal to one chamber (e.g., the initially non-preferred chamber).
-
On the alternate day, administer vehicle and confine the animal to the other chamber.
-
-
Test Phase (Day 5): Place the animal in the apparatus with free access to both chambers in a drug-free state and record the time spent in each chamber.
-
A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion, suggesting dysphoric-like effects.
-
IV. Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of the kappa-opioid receptor, a typical experimental workflow for screening novel agonists, and the logical progression of developing biased agonists.
Caption: KOR Signaling Pathways.
Caption: Experimental Workflow for Novel KOR Agonist Development.
Caption: Logic of Developing Biased KOR Agonists.
References
- 1. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prefrontal Cortical Kappa-Opioid Receptor Modulation of Local Neurotransmission and Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. The long-term effects of stress and kappa opioid receptor activation on conditioned place aversion in male and female California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females [escholarship.org]
- 15. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Herkinorin - Wikipedia [en.wikipedia.org]
- 19. A Route to Potent, Selective, and Biased Salvinorin Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MPD: JaxCC1: project protocol [phenome.jax.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 25. Rotarod-Test for Mice [protocols.io]
The Pharmacology of Selective Kappa-Opioid Receptor Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of selective kappa-opioid receptor (KOR) ligands. The KOR, a G protein-coupled receptor (GPCR), is a critical modulator of pain, mood, and addiction, making it a significant target for therapeutic development.[1] This document details the binding affinities, functional activities, and signaling pathways of prominent selective KOR agonists and antagonists. Furthermore, it provides detailed protocols for key in vitro assays used to characterize these ligands.
Core Concepts in KOR Pharmacology
Activation of the KOR by agonist ligands initiates a cascade of intracellular signaling events. Canonically, KORs couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.[1][2] More recently, the role of β-arrestin recruitment in KOR signaling has been highlighted, mediating distinct physiological effects compared to G-protein pathways.[3] Evidence suggests that G protein signaling is primarily responsible for the analgesic and antipruritic effects of KOR agonists, while β-arrestin-2-dependent signaling is associated with adverse effects such as dysphoria and sedation.[4] This dichotomy has spurred the development of biased agonists that preferentially activate G-protein signaling pathways.
Quantitative Pharmacology of Selective KOR Ligands
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of well-characterized selective KOR ligands. These values are critical for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (Ki) of Selective KOR Ligands
| Ligand | Type | KOR Ki (nM) | Selectivity Profile |
| Agonists | |||
| U-50,488 | Agonist | 0.2 | Highly selective for KOR over MOR (>30-fold)[5] |
| U-69,593 | Agonist | ~10-18 | Standard for KOR selectivity and functional activity[6] |
| Salvinorin A | Agonist | 2.66 | Potent and selective KOR agonist[5] |
| Nalfurafine | Agonist | 0.10 (signaling through Gαz) | Selective KOR agonist[7] |
| Asimadoline | Agonist | 1.2 (human recombinant) | High selectivity with κ:μ:δ binding ratios of 1:501:498[8] |
| Difelikefalin | Agonist | High Affinity | Peripherally restricted KOR agonist[9] |
| Antagonists | |||
| Norbinaltorphimine (nor-BNI) | Antagonist | High Affinity | Selective KOR antagonist[5] |
| JDTic | Antagonist | 0.32 | Exceptionally high affinity and selectivity (>1000-fold vs other ORs)[10] |
| Naltrexone | Antagonist | 0.3 | Non-selective opioid receptor antagonist[5] |
| Naloxone | Antagonist | 4.91 | Non-selective opioid receptor antagonist with highest affinity for MOR[5] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Functional Activity (EC50/pEC50) of Selective KOR Agonists
| Ligand | Assay | EC50 / pEC50 | Efficacy |
| U-69,593 | BRET (G protein) | pEC50: 8.52 | Full Agonist[6] |
| U-69,593 | BRET (β-Arrestin 2) | pEC50: 6.72 | -[6] |
| Dynorphin A | BRET (G protein) | pEC50: 8.21 | Full Agonist[6] |
| Dynorphin A | BRET (β-Arrestin 2) | pEC50: 7.74 | -[6] |
| Salvinorin A | Gαz Signaling | EC50: 0.36 ± 0.048 nM | Full Agonist[7] |
| Nalfurafine | Gαz Signaling | EC50: 0.10 ± 0.050 nM | Full Agonist[7] |
| U-50,488 | Gαz Signaling | EC50: 1.5 ± 0.85 nM | Full Agonist[7] |
Note: EC50 and pEC50 values can vary depending on the specific experimental conditions and cell system used.
Key Signaling Pathways of KOR Activation
The activation of KORs initiates distinct intracellular signaling cascades that are dependent on the specific ligand. These pathways ultimately determine the physiological response to the ligand.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of novel KOR ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human KOR.[5]
-
Radioligand: High-affinity, selective KOR radioligand such as [³H]U-69,593.[5]
-
Test Compounds: Unlabeled KOR ligands of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).[5]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing KOR in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer.[5]
-
Binding Reaction: In a 96-well plate, combine cell membranes (e.g., 20 µg protein), radioligand (at a concentration near its Kd, e.g., 0.4 nM [³H]U-69,593), and varying concentrations of the unlabeled test compound.[5][8] For non-specific binding, use a high concentration of a known KOR ligand (e.g., 10 µM U-69,593).[5]
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[5]
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by multiple washes with ice-cold wash buffer.[5]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[5]
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[5]
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation upon agonist binding to the KOR.
Materials:
-
Cell Membranes: Membranes from cells expressing hKOR.[6]
-
[³⁵S]GTPγS. [6]
-
GDP: Guanosine diphosphate.[6]
-
Unlabeled GTPγS: For non-specific binding.[6]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[8]
-
Test Compound: Serial dilutions of the agonist.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes (e.g., 15 µg protein), assay buffer containing GDP (e.g., 10 µM), and varying concentrations of the test compound.[8]
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[6]
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.05 nM) to start the reaction.[8]
-
Incubation: Incubate at 25°C for 60 minutes.[8]
-
Filtration and Counting: Terminate the reaction by rapid filtration and measure radioactivity using a scintillation counter.[6]
-
Data Analysis: Plot specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.[11]
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following KOR activation.
Materials:
Procedure:
-
Cell Plating and Labeling: Plate KOR-expressing cells and incubate with [³H]adenine to label the intracellular ATP pool.[2]
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX), then stimulate with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of the KOR agonist for a short period (e.g., 15 minutes).
-
Lysis and cAMP Isolation: Terminate the reaction and lyse the cells. Isolate the newly synthesized [³H]cAMP using sequential column chromatography.
-
Quantification: Measure the radioactivity of the [³H]cAMP fraction.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation and determine the IC50 value for the agonist.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the KOR upon agonist stimulation, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
General Principle (EFC - PathHunter Assay):
-
Cell Line: Use a cell line engineered to co-express the KOR tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Agonist Stimulation: Activation of the KOR by an agonist induces the recruitment of β-arrestin.
-
Enzyme Complementation: The proximity of PK and EA upon recruitment allows for the formation of a functional β-galactosidase enzyme.
-
Signal Detection: The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
The selective modulation of the kappa-opioid receptor presents a promising avenue for the development of novel therapeutics for a range of disorders. A thorough understanding of the pharmacology of KOR ligands, including their binding kinetics, signaling properties, and functional effects, is paramount for the successful design and development of new chemical entities. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field.
References
- 1. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 2. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. way2drug.com [way2drug.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
3,4-Difluoro U-50488 hydrochloride physical and chemical properties
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3,4-Difluoro U-50488 hydrochloride, a synthetic opioid compound. Designed for researchers, scientists, and professionals in drug development, this document details its mechanism of action, key experimental protocols, and summarizes essential quantitative data.
Core Physical and Chemical Properties
This compound is an analytical reference standard categorized as a utopioid.[1] It is a derivative of the selective kappa-opioid receptor (KOR) agonist U-50488. The introduction of fluorine atoms can modulate a compound's metabolic stability and binding affinity.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Formal Name | trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride | [1] |
| Molecular Formula | C₁₉H₂₆F₂N₂O • HCl | [1] |
| Formula Weight | 372.9 g/mol | [1] |
| CAS Number | 1339332-99-8 | [1][2] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 1 mg/mL | [1] |
| Storage | Powder: -20°C for ≥ 2 yearsIn DMSO: -80°C for up to 6 months | [2] |
| Appearance | Crystalline solid | [1] |
Mechanism of Action and Signaling Pathways
This compound is a selective kappa-opioid receptor (KOR) agonist.[3] KORs are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. The parent compound, U-50488, is considered a balanced agonist, activating both G-protein and β-arrestin signaling pathways.[4] While direct comparative studies on the signaling bias of the 3,4-difluoro analog are limited, it is expected to function through similar pathways.
G-Protein Dependent Signaling
Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary consequences of Gαi/o activation are the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.
β-Arrestin Mediated Signaling
Following agonist binding and G-protein activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to receptor desensitization. Additionally, β-arrestins act as scaffolds for various signaling proteins, initiating a second wave of signaling that is independent of G-proteins. This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, JNK, and p38.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of kappa-opioid receptor agonists like this compound.
In Vivo Analgesia Assessment: Hot Plate Test
This protocol is adapted from standard procedures for assessing thermal nociception in rodents.
Objective: To determine the analgesic effect of this compound by measuring the latency to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosure.
-
Test compound (this compound) dissolved in an appropriate vehicle (e.g., saline, DMSO).
-
Vehicle control.
-
Positive control (e.g., morphine).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Set the hot plate temperature to 52-55°C. Place each mouse individually on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compound for the kappa-opioid receptor.
Objective: To quantify the affinity of this compound for the KOR.
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
-
Radioligand specific for KOR (e.g., [³H]U-69,593).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., unlabeled U-69,593 at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition: Varying concentrations of the test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synthesis of U-50488 Analogs
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic route for U-50488 and its analogs involves the acylation of a substituted trans-1,2-diaminocyclohexane derivative. The synthesis of fluorinated analogs would likely start from a correspondingly fluorinated phenylacetic acid.
Representative Synthetic Steps:
-
Preparation of the Diamine Intermediate: Synthesis of trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)amine.
-
Preparation of the Acylating Agent: Synthesis of 3,4-difluorophenylacetyl chloride from 3,4-difluorophenylacetic acid.
-
Coupling Reaction: Acylation of the diamine intermediate with the 3,4-difluorophenylacetyl chloride in the presence of a base to yield the final compound.
-
Purification and Salt Formation: Purification of the free base by chromatography and subsequent conversion to the hydrochloride salt.
Conclusion
This compound is a valuable research tool for investigating the kappa-opioid receptor system. Its well-defined physical and chemical properties, coupled with its potent and selective agonist activity, make it suitable for a wide range of in vivo and in vitro studies. The experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological effects and therapeutic potential of this and related compounds. Further research is warranted to fully elucidate the impact of the difluoro substitution on its signaling bias and overall pharmacological profile compared to its parent compound, U-50488.
References
The Double-Edged Sword of Kappa-Opioid Receptor Activation: A Technical Guide to Biased Agonism
For Immediate Release
This whitepaper provides a comprehensive technical overview of biased agonism at the kappa-opioid receptor (KOR), a critical target in the development of novel analgesics and treatments for pruritus and substance use disorders. For researchers, scientists, and drug development professionals, this document details the underlying signaling pathways, experimental methodologies to assess ligand bias, and a quantitative comparison of key biased agonists. The central hypothesis driving this field is that separating G-protein-mediated therapeutic effects from β-arrestin-dependent adverse effects can lead to safer and more effective therapeutics.
Introduction: The Rationale for Biased Agonism at the KOR
Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), presents a therapeutic paradox. KOR agonists are effective in alleviating pain and itch.[1][2] Unlike traditional mu-opioid receptor (MOR) agonists, they do not produce euphoria, have a lower risk of respiratory depression and overdose, and are not addictive.[1][3] However, their clinical utility has been severely hampered by debilitating side effects, including dysphoria, sedation, anhedonia, and hallucinations.[1][3][4]
The concept of biased agonism, or functional selectivity, offers a promising strategy to overcome these limitations.[5][6] This principle posits that a ligand can preferentially activate a subset of a receptor's downstream signaling pathways.[6] For the KOR, preclinical evidence suggests that the desired analgesic and antipruritic effects are primarily mediated by the G-protein (Gαi/o) signaling cascade.[2][7] Conversely, the recruitment of β-arrestin2 is thought to contribute significantly to the adverse effects.[1][4] Therefore, the development of G-protein-biased KOR agonists, which selectively engage G-protein signaling while minimizing β-arrestin2 recruitment, is a major focus of contemporary drug discovery.[2][8]
KOR Signaling Pathways: A Dichotomy of Function
Upon activation by an agonist, the KOR undergoes a conformational change that initiates intracellular signaling cascades. The two major pathways implicated in biased agonism are the G-protein-dependent and the β-arrestin-dependent pathways.
The G-Protein-Dependent Pathway: The Therapeutic Arm
The canonical G-protein pathway for the KOR involves the activation of the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability, contributing to the analgesic and antipruritic effects of KOR agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Endogenous Ligands for the Kappa-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family, is a critical modulator of a wide array of physiological and pathological processes. These include pain perception, mood, reward, and neuroendocrine function.[1][2] Its endogenous ligands are a family of opioid peptides derived from the precursor protein prodynorphin.[3][4] The activation of KOR by these endogenous peptides initiates a cascade of intracellular signaling events that are of significant interest for therapeutic intervention in conditions such as pain, depression, and addiction.[1][5] This technical guide provides an in-depth overview of the primary endogenous ligands for the KOR, their quantitative pharmacological properties, the experimental methodologies used for their characterization, and the key signaling pathways they modulate.
Endogenous Kappa-Opioid Receptor Ligands
The principal endogenous ligands for the KOR are dynorphins, a class of opioid peptides produced from the cleavage of prodynorphin.[1] Several active peptides are generated, with the most extensively studied including:
-
Dynorphin (B1627789) A (1-17) and its fragments (e.g., Dynorphin A (1-8), Dynorphin A (1-13))
-
Dynorphin B (1-13)
-
α-Neoendorphin
-
Big Dynorphin (comprising Dynorphin A and Dynorphin B)[3]
These peptides exhibit high affinity for the KOR, although they can also interact with mu-opioid (MOR) and delta-opioid (DOR) receptors at higher concentrations.[3]
Quantitative Pharmacology of Endogenous KOR Ligands
The interaction of endogenous ligands with the KOR is quantified through various in vitro assays that determine their binding affinity, potency, and efficacy in initiating downstream signaling. The following tables summarize key quantitative data for the major endogenous KOR ligands.
Table 1: Binding Affinities of Endogenous Ligands at the Human Kappa-Opioid Receptor (hKOR)
| Ligand | Radioligand | Cell Line | Assay Type | Kᵢ (nM) | Reference |
| Dynorphin A (1-17) | [³H]diprenorphine | CHO-hKOR | Competition Binding | 0.20 ± 0.02 | [6] |
| Dynorphin B (1-13) | [³H]diprenorphine | CHO-hKOR | Competition Binding | 0.30 ± 0.03 | [6] |
| α-Neoendorphin | [³H]diprenorphine | CHO-hKOR | Competition Binding | 0.28 ± 0.02 | [6] |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of Endogenous Ligands in GTPγS Binding Assays at the hKOR
| Ligand | EC₅₀ (nM) | Eₘₐₓ (% of Dyn A) | Cell Line | Reference |
| Dynorphin A (1-17) | 0.34 ± 0.05 | 100 | CHO-hKOR | [6] |
| Dynorphin B (1-13) | 0.81 ± 0.11 | 102 ± 2 | CHO-hKOR | [6] |
| α-Neoendorphin | 1.1 ± 0.1 | 101 ± 2 | CHO-hKOR | [6] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum. Eₘₐₓ (Maximum effect) is the maximal response that can be produced by the ligand.
Table 3: Functional Activity of Endogenous Ligands in cAMP Inhibition Assays
| Ligand | EC₅₀ (nM) | Efficacy | Cell Line | Reference |
| Dynorphin A (1-13)NH₂ | ~10 | Full Agonist | CHO-KOR | [7] |
| Dynorphin A | - | Full Agonist | HEK-fKOP | [8] |
| Dynorphin A (1-7) | - | Full Agonist | HEK-fKOP | [8] |
Data for cAMP assays with endogenous ligands is less consistently reported in a comparative format. The table reflects available information.
Key Experimental Protocols
The characterization of endogenous KOR ligands relies on a suite of standardized in vitro assays. Below are detailed methodologies for the most critical of these experimental protocols.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of an unlabeled ligand for the KOR.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human KOR (hKOR).[1][9]
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[1][9]
-
Test Compounds: Unlabeled endogenous peptides (e.g., Dynorphin A, Dynorphin B).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[9]
-
Scintillation Counter: For measuring radioactivity.[9]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration.[1]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the unlabeled test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).[9]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 25°C) to reach binding equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[9]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[9]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding.
Objective: To determine the EC₅₀ and Eₘₐₓ of an agonist for G protein activation.
Materials:
-
Cell Membranes: Membranes from cells expressing hKOR.[10]
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.[10]
-
GDP: Guanosine diphosphate.[10]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[10]
-
Test Compound: Serial dilutions of the endogenous peptide.[10]
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound in the assay buffer.[10]
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[10]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.[10]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[10][11]
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.[10]
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ.
cAMP Inhibition Assay
This assay measures the functional consequence of KOR activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
Objective: To determine the potency and efficacy of an agonist in inhibiting cAMP production.
Materials:
-
Cell Line: Whole cells (e.g., CHO or HEK293) expressing the KOR.[12]
-
Forskolin (B1673556): An activator of adenylyl cyclase.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed the KOR-expressing cells in a multi-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the endogenous peptide agonist.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the IC₅₀ (which corresponds to the EC₅₀ for inhibition).
Kappa-Opioid Receptor Signaling Pathways
Activation of the KOR by its endogenous ligands initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway. These pathways can be differentially engaged by various ligands, a concept known as biased agonism, leading to distinct physiological outcomes.[2]
G Protein-Dependent Signaling
The canonical KOR signaling pathway is mediated by the coupling to inhibitory G proteins of the Gᵢ/Gₒ family.[2]
-
Ligand Binding: An endogenous ligand (e.g., Dynorphin A) binds to the KOR.
-
G Protein Activation: This induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated G protein.
-
Effector Modulation: The activated Gαᵢ/ₒ subunit and the Gβγ dimer dissociate and modulate the activity of downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13]
-
Ion Channel Regulation: The Gβγ dimer can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.[13]
-
MAPK Activation: KOR activation can also lead to the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, JNK, and p38.[13]
-
It is generally thought that the G protein signaling pathway mediates the therapeutic effects of KOR agonists, such as analgesia.[2]
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, the KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.
-
Receptor Phosphorylation: Activated KOR is phosphorylated by GRKs on its intracellular loops and C-terminal tail.
-
β-Arrestin Recruitment: Phosphorylated KOR serves as a docking site for β-arrestin 2.[14][15]
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. It also acts as an adaptor protein to facilitate the internalization of the receptor via clathrin-coated pits.
-
Scaffolding for Signaling Cascades: β-arrestin can also act as a scaffold for various signaling proteins, initiating a second wave of signaling that is independent of G proteins. This includes the activation of MAPK pathways, such as p38 MAPK.[2]
The β-arrestin 2-dependent signaling pathway has been linked to the adverse effects of KOR agonists, including dysphoria, sedation, and aversion.[2]
Conclusion
The endogenous dynorphin peptides are potent and efficacious agonists at the kappa-opioid receptor, playing a crucial role in a multitude of physiological functions. A thorough understanding of their pharmacological properties and the signaling pathways they engage is paramount for the rational design of novel therapeutics targeting the KOR. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working to leverage the therapeutic potential of the kappa-opioid system while mitigating its potential adverse effects. The continued exploration of biased agonism at the KOR holds significant promise for the development of safer and more effective medications for a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dynorphin peptides differentially regulate the human κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 3,4-Difluoro U-50488 Hydrochloride In Vivo Experiments
Disclaimer: The following experimental protocols are based on published in vivo studies of the parent compound, U-50488 and its hydrochloride salt, U-50488H. As of the latest literature review, specific in vivo experimental data for 3,4-Difluoro U-50488 hydrochloride is not available. The introduction of difluoro substitution on the phenyl ring may alter the pharmacokinetic and pharmacodynamic properties of the compound, including its potency, efficacy, and side-effect profile. Therefore, it is imperative for researchers to conduct dose-finding studies and thorough characterization of this compound for their specific animal models and experimental paradigms.
Introduction
This compound is a synthetic compound that is structurally related to U-50488, a highly selective kappa-opioid receptor (KOR) agonist.[1][2][3] KOR agonists are a class of compounds that have shown potential for various therapeutic applications, including analgesia, anti-inflammatory effects, and the modulation of addiction-related behaviors.[4][5] Activation of KORs, which are G protein-coupled receptors, can trigger a variety of cellular signaling cascades.[5] This document provides a summary of in vivo experimental data for the parent compound U-50488 and detailed protocols that can be adapted for the investigation of this compound.
Data Presentation
The following tables summarize quantitative data from in vivo studies using the parent compound, U-50488.
Table 1: In Vivo Analgesic and Behavioral Effects of U-50488 in Rodents
| Animal Model | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) | 1 - 5.6 | Dose-dependent depression of intracranial self-stimulation (ICSS) | [6] |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) | 10 | 50% decrease in cocaine-induced increase in extracellular dopamine (B1211576) in the nucleus accumbens | |
| C57Bl/6 Mice | Intraperitoneal (i.p.) | 2, 5, 10, 25 | Dose-dependent antinociception in the 55°C warm-water tail withdrawal assay | [4] |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 25 (twice daily for 4 days) | Development of tolerance to analgesic and hypothermic effects | [7] |
| Mice | Subcutaneous (s.c.) | 2 | Antinociceptive effect in the acetic acid-induced writhing assay | [8][9] |
Table 2: Cardiovascular and Respiratory Effects of U-50,488H in Rats
| Animal Model | Administration Route | Dose (nmol) | Observed Effect | Reference |
| Conscious Rats | Intracerebroventricular (i.c.v.) | 200 | No significant effect on respiration or cardiovascular function when administered alone | |
| Conscious Rats | Intracerebroventricular (i.c.v.) | 200 | Dose-dependently antagonized the acidotic, hypoxemic, and hypercapnic effects of DAMGO (2.5 nmol) and morphine (30 nmol) |
Experimental Protocols
Assessment of Antinociceptive Effects using the Warm-Water Tail-Withdrawal Assay in Mice
This protocol is adapted from a study investigating the antinociceptive effects of U-50,488.[4]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male C57Bl/6 mice (or other appropriate strain)
-
Water bath maintained at 55°C
-
Stopwatch
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. A range of doses (e.g., 1, 3, 10, 30 mg/kg) should be prepared to determine a dose-response curve.
-
Baseline Latency Measurement: Gently restrain the mouse and immerse the distal third of its tail into the 55°C water bath. Start the stopwatch immediately.
-
Record the latency (in seconds) for the mouse to withdraw its tail from the water. A cut-off time of 15-20 seconds should be established to prevent tissue damage.
-
Drug Administration: Administer the prepared solution of this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Post-Treatment Latency Measurement: At a predetermined time point after injection (e.g., 30 minutes, based on expected peak effect), repeat the tail-withdrawal test and record the latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Evaluation of Effects on Cocaine-Induced Hyperlocomotion and Dopamine Release in Rats
This protocol is based on a study that investigated the effect of U-50,488 on cocaine-induced changes in dopamine levels.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Open-field activity chambers
-
In vivo microdialysis equipment (for dopamine measurement)
Procedure:
Part A: Behavioral Assessment (Hyperlocomotion)
-
Acclimation: Habituate rats to the open-field activity chambers for a set period (e.g., 30-60 minutes) for several days before the experiment.
-
Drug Preparation: Prepare solutions of this compound and cocaine hydrochloride in sterile saline.
-
Experimental Groups:
-
Vehicle (saline) + Vehicle (saline)
-
Vehicle (saline) + Cocaine
-
This compound + Cocaine
-
This compound + Vehicle (saline)
-
-
Drug Administration: Administer this compound or vehicle i.p. at a predetermined time (e.g., 20 minutes) before the cocaine or vehicle injection.
-
Behavioral Recording: Immediately after the second injection, place the rats in the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods to compare the different treatment groups.
Part B: Neurochemical Assessment (In Vivo Microdialysis)
-
Surgical Implantation: Surgically implant microdialysis guide cannulae targeting the nucleus accumbens of anesthetized rats. Allow for a recovery period of several days.
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).
-
Baseline Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable dopamine levels.
-
Drug Administration: Administer this compound or vehicle, followed by cocaine or vehicle, as described in the behavioral protocol.
-
Post-Treatment Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express dopamine levels as a percentage of the baseline and compare the effects of the different treatments over time.
Mandatory Visualizations
Caption: Simplified signaling pathway of a kappa-opioid receptor agonist.
Caption: Experimental workflow for assessing antinociceptive effects.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 3,4-Difluoro U-50488 Hydrochloride for Injection
For Research Use Only. Not for human or veterinary use.
Introduction
3,4-Difluoro U-50488 hydrochloride is a synthetic compound categorized as a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] As an analog of the well-characterized research chemical U-50488, it serves as a valuable tool for investigating the physiological and pathological roles of the KOR system, which is implicated in pain, addiction, mood disorders, and other neurological processes.[2][3]
These notes provide detailed protocols for the preparation of this compound solutions for in vitro and in vivo research applications, with a focus on creating injectable formulations suitable for animal studies. Adherence to these guidelines is crucial for ensuring solution stability, concentration accuracy, and experimental reproducibility.
Application Notes
Mechanism of Action
3,4-Difluoro U-50488 exerts its effects by binding to and activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR).[3][4] KOR activation initiates several downstream signaling cascades. The primary pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The dissociation of Gβγ subunits from Gαi/o further modulates ion channels, such as inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca2+) channels.[3]
Additionally, KOR activation can trigger G protein-independent signaling through β-arrestin pathways, which can activate mitogen-activated protein kinase (MAPK) cascades like p38, potentially mediating some of the compound's adverse effects, such as dysphoria.[4][5]
Physicochemical Properties
The hydrochloride salt form of 3,4-Difluoro U-50488 enhances its solubility in aqueous solutions compared to the free base. However, like many organic molecules, its solubility is limited in physiological buffers.
Table 1: Solubility Data for this compound
| Solvent | Concentration | Reference |
|---|---|---|
| DMSO (Dimethyl sulfoxide) | 20 mg/mL | [1] |
| DMF (Dimethylformamide) | 20 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL |[1] |
For preparing injectable solutions for animal studies, a common strategy is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a physiological vehicle such as sterile saline or PBS. The final concentration of the organic solvent should be kept to a minimum (typically <10%, ideally <5%) to avoid solvent-induced toxicity. The solubility of 1 mg/mL in PBS indicates that for many applications, a direct aqueous formulation may be possible.[1]
Stability and Storage
Proper storage is critical to maintain the integrity of the compound.
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability Period | Reference |
|---|---|---|---|
| Solid (Powder) | -20°C | ≥ 2 years | [6] |
| Stock Solution in DMSO | -80°C | 6 months | [6][7] |
| Stock Solution in DMSO | 4°C | 2 weeks |[6] |
Best Practices:
-
Solid Form: Store in a tightly sealed vial at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes in low-adhesion microcentrifuge tubes to prevent degradation from repeated freeze-thaw cycles.[8] Store aliquots at -80°C.[6][7] Before use, thaw the aliquot completely and bring it to room temperature.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing stock and injectable solutions. Perform all steps in a sterile environment (e.g., a laminar flow hood) when preparing solutions for in vivo administration.
Protocol 1: Preparation of a Concentrated Stock Solution (10 mg/mL in DMSO)
This protocol is for creating a high-concentration stock that can be stored long-term and diluted for various experiments.
Materials:
-
This compound (MW: 372.9 g/mol )[1]
-
Anhydrous DMSO, sterile
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of 3,4-Difluoro U-50488 HCl powder. For example, weigh 5 mg of the compound.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mg/mL concentration.
-
Volume (mL) = Mass (mg) / Concentration (mg/mL)
-
Example: 5 mg / 10 mg/mL = 0.5 mL (500 µL) of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid excessive heat.[8]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile, low-adhesion tubes. Store immediately at -80°C.
Protocol 2: Preparation of an Injectable Solution (e.g., 1 mg/mL in 5% DMSO/Saline)
This protocol describes the dilution of a DMSO stock solution to prepare a final formulation suitable for systemic administration in animals (e.g., intraperitoneal injection).
Materials:
-
10 mg/mL stock solution of 3,4-Difluoro U-50488 HCl in DMSO (from Protocol 1)
-
Sterile 0.9% saline solution
-
Sterile 0.22 µm syringe filter
-
Sterile tubes and syringes
Procedure:
-
Calculations: Determine the total volume of injectable solution needed. To create a 1 mg/mL solution with a final DMSO concentration of 5%, the stock solution will constitute 5% of the final volume.
-
Volume of Stock (mL) = (Final Concentration (mg/mL) / Stock Concentration (mg/mL)) * Total Volume (mL)
-
Example: To prepare 1 mL of a 1 mg/mL solution:
-
Volume of 10 mg/mL stock = (1 mg/mL / 10 mg/mL) * 1 mL = 0.1 mL (100 µL).
-
This will result in a final DMSO concentration of 10%. To achieve 5% DMSO:
-
Let's reformulate for 5% DMSO. If 5% of the final volume is the 10 mg/mL stock, the final concentration will be 0.5 mg/mL. Let's aim for that.
-
-
Revised Example: Prepare 1 mL of 0.5 mg/mL solution in 5% DMSO/Saline:
-
Volume of 10 mg/mL stock = 5% of 1 mL = 0.05 mL (50 µL).
-
Mass of compound = 50 µL * 10 mg/mL = 0.5 mg.
-
Final concentration = 0.5 mg / 1 mL = 0.5 mg/mL.
-
Volume of Sterile Saline = 1 mL (Total) - 0.05 mL (Stock) = 0.95 mL (950 µL).
-
-
-
Thawing: Retrieve an aliquot of the 10 mg/mL DMSO stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Dilution:
-
In a sterile tube, add the calculated volume of sterile saline (e.g., 950 µL).
-
While gently vortexing the saline, slowly add the calculated volume of the DMSO stock solution (e.g., 50 µL). Adding the stock to the aqueous vehicle slowly while mixing is crucial to prevent precipitation.
-
-
Final Mixing: Vortex the final solution thoroughly to ensure it is homogenous. Visually inspect for any cloudiness or precipitation. If precipitation occurs, the solubility limit may have been exceeded, and a more dilute solution should be prepared.[8]
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Expel the solution through the filter into a new, sterile vial. This step removes any potential microbial contamination and ensures the solution is safe for injection.[7]
-
Administration: Use the freshly prepared solution for in vivo experiments immediately. Do not store diluted aqueous solutions for long periods, as the compound's stability may be reduced.
References
- 1. caymanchem.com [caymanchem.com]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 3,4-Difluoro U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro U-50488 hydrochloride is a synthetic compound that acts as a selective agonist for the kappa-opioid receptor (KOR). As a derivative of the well-characterized KOR agonist U-50488, this difluorinated analog is a valuable tool for investigating the physiological and pathological roles of the KOR system. Its applications span preclinical research in pain, addiction, depression, and other neurological disorders. Accurate preparation of this compound in appropriate solvents is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and saline, along with protocols for solution preparation and a diagram of the associated signaling pathway.
Data Presentation: Solubility
The solubility of this compound in commonly used laboratory solvents is summarized below. It is important to note that while the compound exhibits good solubility in organic solvents like DMSO, its aqueous solubility is more limited, often necessitating the use of co-solvents for the preparation of saline-based formulations for in vivo studies.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO (Dimethyl Sulfoxide) | 20 mg/mL | 53.6 mM | Clear solution is readily formed. |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 1 mg/mL | 2.7 mM | Can be used as an approximation for saline solubility. |
| Saline (0.9% NaCl) with co-solvents | ≥ 2.5 mg/mL | ≥ 6.7 mM | Requires co-solvents such as DMSO and PEG300 for a clear solution. The solubility in pure saline is expected to be lower than in PBS. |
Note: The molecular weight of this compound is 372.9 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for later use and diluted into aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 20 mg/mL stock solution, weigh 20 mg of the compound.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO. For a 20 mg/mL solution, add 1 mL of DMSO.
-
Vortex the mixture thoroughly until the solid is completely dissolved and the solution is clear. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to 2 weeks), 4°C is acceptable.
Protocol 2: Preparation of a Saline-Based Working Solution for In Vivo Studies
Due to the limited aqueous solubility of this compound, a co-solvent system is typically required for preparing saline solutions suitable for animal administration. This protocol is based on a common vehicle formulation for the parent compound U-50488.
Materials:
-
20 mg/mL stock solution of this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
This procedure describes the preparation of 1 mL of a saline-based working solution. The final concentration of the compound can be adjusted by varying the amount of the DMSO stock solution used.
-
Step 1: Initial Dilution in DMSO. In a sterile conical tube, add the required volume of the 20 mg/mL this compound stock solution in DMSO. For a final concentration of 1 mg/mL, for example, you would start with 50 µL of the 20 mg/mL stock.
-
Step 2: Addition of PEG300. Add 400 µL of PEG300 to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.
-
Step 3: Addition of Tween-80. Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Step 4: Final Dilution in Saline. Add 500 µL of sterile saline to bring the total volume to 1 mL. Vortex one final time. The resulting solution should be clear.
This formulation results in a vehicle composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. The final concentration of this compound in this example is 1 mg/mL. The volumes can be scaled up or down as needed, maintaining the same proportions of the vehicle components.
Mandatory Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing DMSO stock and saline working solutions.
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR) by an agonist like this compound initiates a cascade of intracellular events. The signaling is primarily mediated through the Gαi/o subunit of the heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. A parallel pathway involves β-arrestin, which can lead to the activation of MAP kinases.
Caption: Simplified KOR signaling cascade upon agonist binding.
Application Notes and Protocols for U-50488, a Representative Kappa Opioid Receptor Agonist, in Rodent Behavioral Models
Note: Information specifically regarding 3,4-Difluoro U-50488 in rodent behavioral models is limited in the available scientific literature. The N-fluoroalkyl analogs of U-50488 have been reported to have a significantly reduced binding affinity for the kappa opioid receptor, which may limit their utility in such studies[1]. Therefore, these application notes and protocols are based on the extensive research conducted with the parent compound, U-50488 , a highly selective and widely studied kappa opioid receptor (KOR) agonist[2][3][4]. These protocols can serve as a foundational guide for researchers investigating the behavioral effects of KOR agonists.
Introduction to U-50488 and Kappa Opioid Receptor (KOR) Function
U-50488 is a selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) widely expressed in the central nervous system[2][5]. The dynorphin/KOR system is a critical component of the stress response and has been implicated in a range of physiological and pathological processes, including pain, addiction, depression, and anxiety[6][7]. Activation of KORs typically produces effects such as analgesia, dysphoria, aversion, and sedation, which are in contrast to the euphoric and rewarding effects mediated by mu-opioid receptors[7][8][9]. Due to its selectivity, U-50488 serves as an invaluable pharmacological tool for elucidating the complex roles of the KOR system in rodent behavioral models.
Mechanism of Action: KOR Signaling Pathways
U-50488 exerts its effects by activating KORs, which are coupled to inhibitory Gαi/o proteins. This activation initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
-
G-protein Signaling: This pathway is primarily associated with the analgesic and anti-pruritic effects of KOR agonists[7][8]. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit is also released, which modulates ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels[5][6][8].
-
β-arrestin Signaling: This pathway is linked to the aversive and dysphoric effects of KOR agonists[7][8]. Following G-protein coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin-2 is recruited. This leads to the activation of mitogen-activated protein kinase (MAPK) cascades, particularly p38 MAPK, which is implicated in conditioned place aversion[6][8][9][10].
References
- 1. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-50488 - Wikipedia [en.wikipedia.org]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kappa-Opioid Receptor Activation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various in vitro assays used to characterize the activation of the kappa-opioid receptor (KOR). The KOR, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the development of therapeutics for pain, addiction, and mood disorders.[1] Understanding the pharmacological profile of novel ligands at the KOR is essential for advancing drug discovery efforts.
Activation of the KOR by an agonist initiates a cascade of intracellular signaling events.[1] This includes the canonical G protein-dependent pathway, which involves the inhibition of adenylyl cyclase and modulation of ion channels, and the β-arrestin-mediated pathway, which can lead to receptor desensitization and internalization, as well as distinct signaling cascades.[2][3][4] The assays described herein allow for the quantitative assessment of ligand binding, G protein activation, second messenger modulation, and β-arrestin recruitment, providing a comprehensive characterization of compound activity at the KOR.
Key In Vitro Assays for KOR Activation
A variety of in vitro assays are available to study KOR activation, each providing unique insights into the ligand-receptor interaction and subsequent cellular responses. The primary assays covered in these notes are:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of a test compound for the KOR.
-
G Protein Activation Assays: To measure the ability of a ligand to stimulate G protein coupling to the KOR, often assessed via [³⁵S]GTPγS binding.
-
Second Messenger Assays (cAMP): To quantify the functional consequence of G protein activation, typically the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.
-
β-Arrestin Recruitment Assays: To measure the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an indicator of potential biased agonism.
-
Receptor Internalization Assays: To visualize and quantify the ligand-induced internalization of the KOR from the cell surface.
Data Presentation: Quantitative Analysis of KOR Ligands
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of several well-characterized KOR ligands. These values were determined using the assays detailed in the subsequent protocols.
Table 1: Binding Affinity (Ki) of Ligands for the Human Kappa-Opioid Receptor
| Ligand | Type | KOR Ki (nM) | Selectivity Profile |
| U-50,488 | Agonist | 0.2 | Highly selective for KOR over MOR (>30-fold)[1] |
| U-69,593 | Agonist | 0.5 - 2.0 | Standard for KOR selectivity and functional activity[5] |
| Salvinorin A | Agonist | 2.66 | Potent and selective KOR agonist[1] |
| Dynorphin A | Endogenous Agonist | - | High affinity endogenous peptide |
| Naltrexone | Antagonist | 0.3 | Non-selective opioid receptor antagonist[1] |
| Naloxone | Antagonist | 4.91 | Non-selective opioid receptor antagonist with highest affinity for MOR[1] |
| Norbinaltorphimine (nor-BNI) | Antagonist | - | Selective KOR antagonist[1] |
| JDTic | Antagonist | - | Selective KOR antagonist[1] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Functional Potency (EC50) of Agonists at the Human Kappa-Opioid Receptor
| Ligand | Assay | KOR EC50 (nM) |
| U-50,488 | cAMP Inhibition | 0.61[6] |
| U-50,488 | Receptor Internalization | 0.342[7] |
| U-69,593 | cAMP Inhibition | 1.7[6] |
| Dynorphin A | BRET (G protein) | ~1-6[2][4] |
| Dynorphin A | BRET (β-arrestin 2) | ~18[2][4] |
| DAMGO | cAMP Inhibition | 2900[6] |
| DPDPE | cAMP Inhibition | 3300[6] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese hamster ovary (CHO) or human embryonic kidney (HEK) cells stably expressing the human kappa-opioid receptor.[1]
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[1]
-
Test Compounds: Unlabeled KOR ligands (agonists or antagonists) of interest.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[1]
-
Scintillation Counter: For measuring radioactivity.[5]
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the KOR in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.[1]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Include control wells for:
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[1]
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[1]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[5]
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
Objective: To measure KOR-mediated G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human KOR (CHO-hKOR).[8]
-
Radioligand: [³⁵S]GTPγS.[8]
-
Reagents: GDP, GTPγS (unlabeled).[8]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[8]
-
Test Compounds: KOR agonists.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).[8]
-
Scintillation Counter.
Protocol:
-
Assay Setup:
-
In a final volume of 1 mL, combine:
-
Include control wells for:
-
-
Incubation: Incubate the mixture for 60 minutes at 25°C.[8]
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters.[8]
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.[8]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each condition.
-
Plot the specific [³⁵S]GTPγS binding as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Caption: Workflow of the [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay
Objective: To measure the functional consequence of KOR activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Materials:
-
Cell Line: A cell line expressing the KOR, such as CHO-hKOR.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., GloSensor, HTRF, or ELISA-based).
-
Forskolin (B1673556) (or other adenylyl cyclase activator): To stimulate cAMP production.
-
Test Compounds: KOR agonists and antagonists.
-
Cell Culture Medium and Reagents.
Protocol:
-
Cell Seeding: Seed KOR-expressing cells in a multi-well plate and grow to the desired confluency.
-
Compound Treatment:
-
Pre-treat the cells with the test compound (agonist or antagonist) at various concentrations for a specified time.
-
-
Stimulation:
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
-
Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For agonists, calculate the percent inhibition of forskolin-stimulated cAMP levels for each concentration.
-
Plot the percent inhibition against the log of the agonist concentration and fit to a dose-response curve to determine the IC50 value.
-
For antagonists, perform the agonist dose-response in the presence of a fixed concentration of the antagonist to determine the antagonist's potency (Kb).
-
Caption: Workflow of a cAMP accumulation inhibition assay.
β-Arrestin Recruitment Assay (BRET-based)
Objective: To measure the interaction between the activated KOR and β-arrestin 2 using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cell Line: A cell line (e.g., SH-SY5Y or HEK293) co-expressing KOR fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a fluorescent protein (e.g., YFP or GFP).[2]
-
Coelenterazine (B1669285): The substrate for Rluc.[2]
-
Test Compounds: KOR agonists.
-
Plate Reader: Capable of detecting both luminescence and fluorescence signals.
Protocol:
-
Cell Seeding: Seed the engineered cells into a white, clear-bottom 96-well plate and incubate overnight.[2]
-
Substrate Addition:
-
Discard the culture medium and wash the cells with PBS.
-
Add the coelenterazine substrate and incubate for a short period (e.g., 10 minutes) in the dark.[2]
-
-
Compound Addition: Add the test agonist at various concentrations to the wells.
-
Signal Detection:
-
Measure the luminescence signal from Rluc (donor) and the fluorescence signal from YFP/GFP (acceptor) simultaneously using a plate reader. The BRET signal is the ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
Calculate the net BRET ratio by subtracting the background BRET ratio (from vehicle-treated cells).
-
Plot the net BRET ratio as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[2]
-
Caption: Principle and workflow of a BRET-based β-arrestin recruitment assay.
Receptor Internalization Assay
Objective: To visualize and quantify the agonist-induced internalization of the KOR.
Materials:
-
Cell Line: A cell line stably expressing KOR tagged with a fluorescent protein (e.g., GFP).[7][9]
-
Test Compounds: KOR agonists.
-
High-Content Imaging System or Fluorescence Microscope.
-
Image Analysis Software.
Protocol:
-
Cell Seeding: Seed the fluorescent KOR-expressing cells onto glass-bottom plates suitable for imaging.
-
Compound Treatment: Treat the cells with various concentrations of the test agonist for a defined period (e.g., 30-60 minutes).
-
Imaging:
-
Fix the cells or perform live-cell imaging.
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope. In unstimulated cells, the fluorescence will be localized to the plasma membrane. Upon agonist stimulation, the fluorescence will appear in intracellular vesicles.[7][9]
-
-
Image Analysis:
-
Data Analysis:
-
Plot the measure of internalization (e.g., number or intensity of intracellular vesicles) against the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 for receptor internalization.[7]
-
Caption: Workflow for a fluorescent receptor internalization assay.
Signaling Pathways of Kappa-Opioid Receptor Activation
Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G proteins (primarily Gi/o).[4] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the modulation of ion channels.[2][4] Subsequently, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the binding of β-arrestin.[2][4] β-arrestin binding not only desensitizes the G protein signaling but also initiates G protein-independent signaling and promotes receptor internalization.
Caption: Signaling pathways of KOR activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. mdpi.com [mdpi.com]
- 9. cells-online.com [cells-online.com]
Application Notes and Protocols for Radioligand Binding Assay of Kappa Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of compounds, such as the selective kappa opioid receptor (KOR) agonist 3,4-Difluoro U-50488, for the human kappa opioid receptor. The protocol is based on established methods for KOR radioligand binding assays.
Introduction
The kappa opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that plays a crucial role in pain modulation, mood regulation, and addiction.[1] Ligands that target the KOR are of significant interest for the development of novel therapeutics. Radioligand binding assays are a fundamental tool for characterizing the affinity and selectivity of these ligands.[2][3] This protocol describes a competitive binding assay using a radiolabeled KOR ligand, such as [³H]U-69,593, and a competing unlabeled ligand, like 3,4-Difluoro U-50488, to determine the binding affinity (Ki) of the test compound.
Data Presentation
The following table summarizes the in vitro binding affinities of the parent compound, U-50488, for various opioid receptors. This data is essential for understanding the selectivity profile of the ligand. Note that lower Ki values indicate higher binding affinity.[1]
| Ligand | Receptor | Ki (nM) | Species | Radioligand Used | Reference |
| U-50,488H | Kappa (κ) | 114 | Guinea Pig | [³H]Ethylketocyclazocine | [4] |
| U-50,488H | Mu (μ) | 6100 | Guinea Pig | [³H]Ethylketocyclazocine | [4] |
| U-50,488 | Kappa (κ) | 12 | Not Specified | Not Specified | [5] |
| U-50,488 | Mu1 (μ1) | 370 | Not Specified | Not Specified | [5] |
| U-50,488 | Delta (δ) | >500 | Not Specified | Not Specified | [5] |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay.
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa opioid receptor.[1]
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).[1]
-
Test Compound: 3,4-Difluoro U-50488 or other unlabeled KOR ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Non-specific Binding Determinator: High concentration of a known KOR ligand (e.g., 10 µM U-69,593 or naloxone).[1][6]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[7]
-
Scintillation Counter: For measuring radioactivity.[1]
-
96-well plates. [7]
-
Scintillation fluid (e.g., Betaplate Scint).[7]
Membrane Preparation
-
Homogenize frozen tissue or washed cells expressing the kappa opioid receptor in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (1,000 x g for 3 minutes) to remove large debris.[7]
-
Centrifuge the supernatant at high speed (20,000 x g for 10 minutes at 4°C) to pellet the membranes.[7]
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[7]
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.[7]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[7]
Assay Procedure
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.[7]
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[7]
-
To each well, add the following components in order:
-
150 µL of the membrane preparation (typically 3-20 µg of protein for cell membranes).[7]
-
50 µL of the test compound (3,4-Difluoro U-50488) at various concentrations or buffer for total binding.
-
For determining non-specific binding, add 50 µL of a high concentration of a known KOR ligand (e.g., 10 µM naloxone).[6]
-
50 µL of the radioligand ([³H]U-69,593) at a fixed concentration (typically near its Kd value).[6]
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[1][6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[1][7]
-
Quickly wash the filters four times with ice-cold wash buffer.[7]
-
Dry the filters for 30 minutes at 50°C.[7]
-
Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]
Data Analysis
-
Subtract the non-specific binding counts from the total binding counts to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis (e.g., in Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Kappa Opioid Receptor Signaling Pathway
Caption: Canonical signaling pathway of the kappa opioid receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for 3,4-Difluoro U-50488 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
3,4-Difluoro U-50488 is a fluorinated analog of the well-characterized kappa-opioid receptor (KOR) agonist, U-50488. Crucially, in vitro studies have demonstrated that fluorination at the 3 and 4 positions of the phenyl ring significantly reduces the binding affinity for the KOR by approximately two orders of magnitude compared to the parent compound, U-50488. As of the latest literature review, no in vivo studies involving the direct administration of 3,4-Difluoro U-50488 to animals have been published.
Therefore, the following dosage recommendations, protocols, and data are based on studies conducted with U-50488. Researchers using 3,4-Difluoro U-50488 must account for its reduced potency. It is strongly advised to initiate in vivo studies with doses significantly higher than those reported for U-50488 and to conduct thorough dose-finding experiments to establish the effective and safe dosage range for the desired biological effect.
Introduction
3,4-Difluoro U-50488 is a novel compound with potential for investigating the kappa-opioid receptor system. Due to the lack of in vivo data, this document provides a comprehensive overview of the parent compound, U-50488, to guide the experimental design for its difluorinated analog. These notes include dosage information from various animal models, detailed experimental protocols for assessing common KOR-mediated effects, and an overview of the KOR signaling pathway.
Dosage Conversion and Initial Dose Selection for 3,4-Difluoro U-50488
Given the reported 100-fold decrease in in vitro binding affinity, a starting dose for 3,4-Difluoro U-50488 could be estimated to be 50-100 times higher than the effective doses of U-50488. For example, if an effective intraperitoneal (i.p.) dose of U-50488 in mice for analgesia is 5 mg/kg, a starting dose for 3,4-Difluoro U-50488 could be in the range of 250-500 mg/kg. However, this is a theoretical estimation, and the actual effective dose may vary significantly. A careful dose-escalation study is mandatory to determine the optimal dosage while monitoring for any adverse effects.
Quantitative Data for U-50488 in Animal Models
The following tables summarize dosages and effects of the parent compound, U-50488, in common animal models. This data should serve as a reference point for designing studies with 3,4-Difluoro U-50488, keeping in mind the significant potency difference.
Table 1: U-50488 Dosages and Effects in Mice
| Effect Studied | Strain | Route of Administration | Dose Range (mg/kg) | Observed Effect |
| Analgesia (Tail Withdrawal) | C57Bl/6 | i.p. | 2 - 25 | Dose-dependent increase in response latency.[1] |
| Conditioned Place Aversion | C57Bl/6 | i.p. | 5 | Significant place aversion when administered 15 minutes before conditioning.[1] |
| Visceral Pain | Swiss | i.p. | 10 - 20 | Dose-dependent analgesia in the capsaicin-induced colon inflammation model.[2] |
| Antinociception (Writhing) | Not Specified | s.c. | 2 | Inhibition of writhing behavior.[3] |
Table 2: U-50488 Dosages and Effects in Rats
| Effect Studied | Strain | Route of Administration | Dose Range (mg/kg) | Observed Effect |
| Tolerance Development | Sprague-Dawley | i.p. | 25 (twice daily for 4 days) | Development of tolerance to analgesic and hypothermic effects.[4] |
| Locomotor Activity | 17-day-old rats | s.c. | 5 | Enhanced locomotor activity.[5] |
| Intracranial Self-Stimulation | Sprague-Dawley | i.p. | 1 - 5.6 | Dose-dependent depression of intracranial self-stimulation.[6] |
| Motor Alterations (in Parkinson's model) | Not Specified | i.p. | 0.5 - 3 | Reversal of levodopa-induced motor alterations at lower doses.[7] |
| Analgesia (Visceral & Inflammatory) | Not Specified | Not Specified | 0.63 - 40 | More effective in visceral and inflammatory pain models compared to tail withdrawal test.[8] |
Experimental Protocols (Based on U-50488)
Preparation of U-50488 for In Vivo Administration
-
Vehicle: U-50488 is typically dissolved in sterile physiological saline (0.9% NaCl).[3]
-
Procedure:
-
Weigh the required amount of U-50488 powder.
-
Add the appropriate volume of sterile saline to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
Prepare fresh on the day of the experiment.
-
-
Administration Volume: For intraperitoneal (i.p.) or subcutaneous (s.c.) injections in mice, a typical administration volume is 10 µL/g of body weight.[3]
Protocol: Assessment of Analgesia (Tail Withdrawal Assay)
This protocol is adapted from studies assessing the antinociceptive effects of U-50488 in mice.[1]
-
Animals: Male C57Bl/6 mice.
-
Apparatus: A warm water bath maintained at 55°C and a timer.
-
Procedure: a. Habituate the mice to the testing room for at least 30 minutes before the experiment. b. Gently restrain the mouse and immerse the distal third of its tail into the warm water bath. c. Start the timer immediately upon immersion. d. Stop the timer as soon as the mouse flicks or withdraws its tail. This is the baseline latency. e. A cut-off time of 15 seconds is typically used to prevent tissue damage. f. Administer the test compound (e.g., U-50488 or 3,4-Difluoro U-50488) or vehicle via the desired route (e.g., i.p.). g. At a predetermined time after injection (e.g., 30 minutes), repeat the tail withdrawal test to measure the post-treatment latency.
-
Data Analysis: The analgesic effect is measured as the increase in tail withdrawal latency after drug administration compared to baseline.
Protocol: Conditioned Place Preference/Aversion
This protocol is based on studies investigating the rewarding or aversive properties of U-50488 in mice.[1][9]
-
Animals: Male C57Bl/6 mice.
-
Apparatus: A three-chambered conditioned place preference (CPP) box with distinct visual and tactile cues in the two outer chambers. The central chamber is neutral.
-
Procedure: a. Pre-conditioning (Day 1): Place each mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes. Record the time spent in each chamber to establish any baseline preference. b. Conditioning (Days 2-4):
- On drug conditioning days, administer the test compound and confine the mouse to one of the outer chambers for 30 minutes.
- On vehicle conditioning days (typically 4 hours after the drug session on the same day or on alternate days), administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals. c. Post-conditioning (Day 5): Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes, similar to the pre-conditioning phase. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber in the post-conditioning phase compared to the pre-conditioning phase indicates a conditioned place preference. A significant decrease indicates a conditioned place aversion.
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), initiates two primary intracellular signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
G-Protein Dependent Signaling
Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. This pathway is generally associated with the analgesic effects of KOR agonists.
β-Arrestin Dependent Signaling
Agonist binding also leads to the phosphorylation of the KOR by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the activation of distinct signaling pathways, such as the p38 MAPK cascade. This pathway has been linked to some of the adverse effects of KOR agonists, such as dysphoria.
The concept of "biased agonism" refers to ligands that preferentially activate one of these pathways over the other, offering a potential strategy for developing therapeutics with improved side-effect profiles.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: KOR Signaling Pathways.
Experimental Workflow: Conditioned Place Preference
Caption: Conditioned Place Preference Workflow.
References
- 1. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirect dopamine agonists augment the locomotor activating effects of the kappa-opioid receptor agonist U-50,488 in preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of acute and chronic administration of U50,488, a kappa opioid receptor agonist, in 6-OHDA-lesioned rats chronically treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 3,4-Difluoro U-50488 in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of the novel synthetic opioid 3,4-Difluoro U-50488 in various tissue samples. The protocols are based on established methodologies for similar synthetic opioids, such as U-47700 and various fentanyl analogs, and are intended to serve as a detailed guide for researchers in forensic toxicology, pharmacology, and drug development.
Introduction
3,4-Difluoro U-50488 is a synthetic opioid agonist with high selectivity for the kappa opioid receptor. As with other novel psychoactive substances (NPS), the development of robust and sensitive analytical methods for its detection in biological matrices is crucial for both clinical and forensic investigations. This document outlines a detailed protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for the analysis of synthetic opioids in complex biological samples.
Quantitative Data Summary
The following table summarizes the expected validation parameters for the quantitative analysis of 3,4-Difluoro U-50488 in tissue, based on methods developed for structurally similar compounds like U-47700 and fentanyl analogs.
| Parameter | Biological Fluids (e.g., Blood Homogenate) | Solid Tissues (e.g., Liver, Brain) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/g |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/g |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/g |
| Linear Range | 0.1 - 500 ng/mL | 0.1 - 500 ng/g |
| Intra-day and Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy (%RE) | ± 15% | ± 20% |
| Recovery | > 85% | > 80% |
| Matrix Effect | -15% to +15% | -20% to +20% |
Experimental Protocols
Tissue Sample Preparation: Homogenization and Extraction
This protocol describes the homogenization of tissue samples followed by protein precipitation and solid-phase extraction (SPE) to isolate 3,4-Difluoro U-50488.
Materials:
-
Tissue sample (e.g., liver, brain, kidney)
-
Deionized water, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid
-
Internal Standard (IS) solution (e.g., U-50488-d6)
-
Bead homogenizer or similar tissue disruptor
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (mixed-mode cation exchange)
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Homogenization:
-
Weigh approximately 1 gram of tissue into a homogenization tube.
-
Add 3 mL of deionized water.
-
Add a known amount of the internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 6 mL of cold acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution: Elute the analyte with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for 3,4-Difluoro U-50488 and its internal standard should be determined by direct infusion.
-
Example (hypothetical transitions):
-
3,4-Difluoro U-50488: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
U-50488-d6 (IS): Precursor Ion > Product Ion
-
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Visualizations
Caption: Experimental workflow for the extraction and analysis of 3,4-Difluoro U-50488 from tissue.
Application Notes and Protocols for 3,4-Difluoro U-50488 in Pain and Addiction Research
Disclaimer: Direct experimental data for 3,4-Difluoro U-50488 is limited in publicly available literature. The following application notes and protocols are based on its parent compound, the well-characterized selective kappa opioid receptor (KOR) agonist, U-50488. Researchers should consider that the difluoro substitution on the phenyl ring may alter the potency, selectivity, pharmacokinetics, and pharmacodynamics of the compound. A study on N-fluoroalkyl analogs of U-50488 found that this type of fluorination reduced the binding affinity for the kappa opioid receptor by two orders of magnitude.[1] Therefore, the provided data and protocols for U-50488 should be used as a starting point and adapted based on empirical findings with 3,4-Difluoro U-50488.
Introduction to U-50488 and its Analogs
U-50488 is a highly selective agonist for the kappa opioid receptor (KOR), with minimal activity at the mu-opioid receptor.[2][3][4] This selectivity makes it a valuable research tool for elucidating the physiological roles of the KOR system, particularly in pain modulation and the affective components of addiction.[2] KOR activation by agonists like U-50488 can produce analgesia, but also dose-dependent side effects such as sedation, diuresis, and dysphoria.[2] The development of analogs, such as 3,4-Difluoro U-50488, is aimed at exploring the structure-activity relationships of KOR agonists to potentially dissociate the therapeutic analgesic effects from the adverse effects.[5]
Data Presentation
In Vitro Binding and Functional Activity of U-50488
| Parameter | Receptor | Value | Species | Notes |
| Ki | Kappa (κ) | 1.14 nM | Guinea Pig Brain | High affinity for the kappa receptor.[6] |
| Ki | Mu (μ) | 6100 nM | Guinea Pig Brain | Low affinity for the mu receptor, demonstrating selectivity.[6] |
| EC50 | Adenylyl Cyclase Inhibition | 2.3 nM | Rat Trigeminal Ganglion | Functional activity in a cellular assay.[7] |
In Vivo Analgesic and Behavioral Effects of U-50488
| Assay | Species | Route of Administration | Effective Dose Range | Effect |
| Tail-Flick Test | Rat | Intraperitoneal (i.p.) | 8 mg/kg | Analgesia.[8] |
| Warm-Water Tail Withdrawal | Mouse | Intraperitoneal (i.p.) | 2-25 mg/kg | Dose-dependent antinociception.[9] |
| Conditioned Place Aversion (CPA) | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Significant place aversion when administered 15 minutes before conditioning.[9] |
| Potentiation of Cocaine Conditioned Place Preference (CPP) | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Potentiation of cocaine CPP when administered 60 minutes prior to cocaine conditioning.[9] |
| Cocaine Self-Administration | Rhesus Monkey | Intravenous (i.v.) Infusion | 0.0032-0.1 mg/kg/h | Dose-dependent increase in cocaine choice. |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects using the Hot Plate Test in Mice
This protocol is designed to evaluate the analgesic properties of a test compound by measuring the latency of a mouse to react to a heated surface.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 55°C)
-
Animal cages
-
Test compound (e.g., U-50488 or its analog)
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., morphine)
-
Syringes and needles for administration
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Baseline Latency:
-
Gently place each mouse on the hot plate (maintained at 55 ± 0.5°C).
-
Start the timer immediately.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond by the cut-off time, remove it from the plate and assign it the cut-off latency.
-
-
Drug Administration:
-
Group the animals and administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat the hot plate test as described in step 2.
-
-
Data Analysis:
-
Calculate the percent Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle and positive control groups.
-
Protocol 2: Assessment of Aversive/Rewarding Properties using Conditioned Place Preference/Aversion (CPP/CPA) in Mice
This protocol assesses the rewarding or aversive properties of a compound by pairing its administration with a distinct environment.
Materials:
-
Conditioned Place Preference apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
Animal cages
-
Test compound
-
Vehicle control
-
Syringes and needles
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all compartments for a set duration (e.g., 15-30 minutes).
-
Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment (e.g., >80% of the time) may be excluded.
-
-
Conditioning Phase (Days 2-5):
-
This phase typically lasts for 2-4 days. A common design is alternating daily injections of the drug and vehicle.
-
Drug Pairing: On drug conditioning days, administer the test compound to the mouse and immediately confine it to one of the compartments (e.g., the initially non-preferred one for a CPP experiment, or randomly assigned for CPA) for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On vehicle conditioning days, administer the vehicle to the mouse and confine it to the opposite compartment for the same duration. The order of drug and vehicle pairing should be counterbalanced across animals.
-
-
Test Phase (Day 6):
-
Administer vehicle to all animals to ensure the test is conducted in a drug-free state.
-
Place the mouse in the central compartment and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning phase.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the pre-conditioning phase.
-
A positive score indicates a conditioned place preference (rewarding effect).
-
A negative score indicates a conditioned place aversion (aversive effect).
-
Use appropriate statistical tests (e.g., paired t-test within groups, one-way ANOVA between groups) to determine the significance of the results.
-
Visualizations
Kappa Opioid Receptor Signaling Pathway
Caption: KOR signaling pathways leading to therapeutic and adverse effects.
Experimental Workflow for Conditioned Place Preference/Aversion
Caption: Workflow for a Conditioned Place Preference/Aversion experiment.
References
- 1. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects | MDPI [mdpi.com]
- 6. Regulation of κ-Opioid Receptor Signaling in Peripheral Sensory Neurons In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the kappa opioid agonist U50,488 and the kappa opioid antagonist nor-binaltorphimine on choice between cocaine and food in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,4-Difluoro U-50488 Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 3,4-Difluoro U-50488 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and dissolution of this compound.
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has good solubility in several organic solvents. For preparing stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol are recommended. It has limited solubility in aqueous buffers like PBS (pH 7.2).[1]
Q2: I am having trouble dissolving the compound in an aqueous buffer for my in vitro assay. What should I do?
A2: Direct dissolution in aqueous buffers can be challenging due to the compound's limited solubility.[1] The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO.[2][3] This stock solution can then be serially diluted in the aqueous buffer to the final desired concentration for your experiment. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results (typically <0.5%).
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing/Sonication: After adding the stock solution to the buffer, vortex the solution vigorously. Gentle sonication in a water bath can also help to break up any precipitate and improve dissolution.[2][4]
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the thermal stability of the compound and other components in your buffer.
-
Use of Surfactants or Co-solvents: For in vivo preparations, formulations often include co-solvents or surfactants to improve solubility. A common formulation for the parent compound U-50488 involves 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.[4] Another option is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] These approaches can be adapted for in vitro use, but careful validation is required to ensure the additives do not interfere with your assay.
Q4: What is the best way to prepare this compound for in vivo studies?
A4: For in vivo administration, it is crucial to have a sterile, physiologically compatible solution. Based on protocols for the parent compound U-50488, you can dissolve the compound in sterile physiological saline (0.9%).[5] If solubility in saline is insufficient for your desired dosage, you can use a vehicle containing co-solvents. A reported formulation is 10% DMSO in 90% (20% SBE-β-CD in saline).[4] It is recommended to prepare these solutions fresh on the day of the experiment.[2]
Q5: How should I store the stock solution of this compound?
A5: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For short-term storage (up to 2 weeks), 4°C may be acceptable.[6]
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound and its parent compounds.
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| This compound | DMF | 20 | ~53.6 | [1] |
| DMSO | 20 | ~53.6 | [1] | |
| Ethanol | 20 | ~53.6 | [1] | |
| PBS (pH 7.2) | 1 | ~2.7 | [1] | |
| (-)-U-50488 hydrochloride | Water | 8.12 | 20 | [3] |
| DMSO | 40.58 | 100 | [3] | |
| (+)-U-50488 hydrochloride | Water | - | 100 | [7] |
| DMSO | - | 100 | [7] | |
| (±)-U-50488 hydrochloride | Water | 10.14 | 25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound (Formula Weight: 372.9 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.729 mg of the compound.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 10 mM solution from 3.729 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution in DMSO at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations. It is important to add the stock solution to the buffer and mix immediately to minimize precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is below a level that could cause cellular toxicity or interfere with the assay (typically ≤ 0.5%).
-
Use Immediately: It is best to prepare the working solutions fresh for each experiment.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Caption: Simplified signaling pathway of the kappa-opioid receptor upon activation by an agonist like 3,4-Difluoro U-50488.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. rndsystems.com [rndsystems.com]
3,4-Difluoro U-50488 hydrochloride stability in aqueous solution
This technical support center provides guidance on the stability of 3,4-Difluoro U-50488 hydrochloride in aqueous solutions, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: Solid this compound should be stored under the conditions specified on the Certificate of Analysis. The parent compound, U-50488 hydrochloride, is typically stored at room temperature.[1][2][3] For aqueous stock solutions, it is advisable to store them at -20°C or -80°C for long-term use. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: What is the expected stability of this compound in aqueous solution?
A3: Specific stability data for this compound in aqueous solution is not extensively documented in publicly available literature. However, the stability of a compound in an aqueous solution can be influenced by factors such as pH, temperature, and light exposure. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Q4: Can I expect this compound to have similar biological activity to U-50488?
A4: this compound is described as a µ-opioid.[4][5] The parent compound, U-50488, is a selective kappa-opioid receptor (KOR) agonist.[1][6][7] Structural modifications, such as the addition of difluoro groups, can alter the compound's potency, selectivity, and signaling bias. It is crucial to consult the specific product information and relevant literature to understand its pharmacological profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in biological assays. | Compound degradation in aqueous solution. | Prepare fresh solutions before each experiment. Assess the stability of your stock solution over time and under your storage conditions. Consider performing a concentration-response curve with a freshly prepared solution to verify potency. |
| Inaccurate solution concentration. | Verify the molecular weight from the batch-specific Certificate of Analysis when preparing stock solutions. Ensure complete dissolution of the compound. Use calibrated pipettes and equipment. | |
| Adsorption to labware. | Use low-adhesion plasticware or silanized glassware, especially for low-concentration solutions. | |
| Precipitation observed in the solution. | Poor solubility at the prepared concentration or in the chosen solvent. | Try preparing the solution at a lower concentration. Gentle warming or sonication may aid dissolution. For highly concentrated stock solutions, consider using DMSO. |
| Change in pH of the solution. | Check the pH of your aqueous solution. The solubility of compounds with ionizable groups can be pH-dependent. | |
| Unexpected off-target effects. | Compound is not selective for the intended target at the concentration used. | Perform a literature search for the selectivity profile of 3,4-Difluoro U-50488. At higher concentrations, the parent compound U-50488 has been shown to block Na+ channels.[1] Consider running control experiments with known selective antagonists to confirm the observed effects are target-mediated. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited, the following table summarizes the solubility of the parent compound, (±)-U-50488 hydrochloride.
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| (±)-U-50488 hydrochloride | Water | 10.14 | 25 |
| (±)-U-50488 hydrochloride | DMSO | - | 100 |
Data based on a molecular weight of 405.79 g/mol . Batch-specific molecular weights may vary.[1]
Experimental Protocols
Protocol for Assessing Aqueous Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- Aqueous buffer of choice (e.g., PBS, Tris-HCl)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- UV detector
- Incubators or water baths set to desired temperatures
- Calibrated pH meter
2. Method:
- Prepare a stock solution: Accurately weigh and dissolve this compound in the chosen aqueous buffer to a known concentration (e.g., 1 mg/mL).
- Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial peak area of the compound. This will serve as the 100% reference.
- Incubation: Aliquot the remaining solution into several vials and store them under different conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is light-sensitive.
- Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
- HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.
- Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial (Time 0) peak area. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental outcomes.
Caption: Key signaling pathways activated by kappa-opioid receptor agonists.
References
- 1. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. (-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of 3,4-Difluoro U-50488
Disclaimer: Publicly available research specifically detailing the off-target effects of 3,4-Difluoro U-50488 at mu (µ) and delta (δ) opioid receptors is limited. The following information is based on the well-characterized parent compound, U-50488, and general principles of kappa (κ) opioid receptor agonists. Researchers are strongly encouraged to empirically determine the binding affinity and functional activity of 3,4-Difluoro U-50488 in their specific assay systems.
Frequently Asked Questions (FAQs)
Q1: What are the expected off-target effects of a U-50488 analog like 3,4-Difluoro U-50488 at mu and delta-opioid receptors?
A1: U-50488 is known to be a highly selective kappa-opioid receptor (KOR) agonist.[1] However, like many pharmacological agents, it may exhibit some degree of binding to other receptors at higher concentrations. Based on the parent compound, any off-target effects at mu (MOR) and delta (DOR) opioid receptors are expected to be significantly weaker than its activity at the KOR. It is crucial to determine the selectivity profile of the 3,4-difluoro analog experimentally, as the addition of fluorine atoms can alter the pharmacological properties of a compound.
Q2: My experimental results with 3,4-Difluoro U-50488 are inconsistent with pure kappa-opioid receptor activation. What could be the cause?
A2: Inconsistent results could arise from several factors:
-
Concentration-dependent off-target effects: At higher concentrations, the compound may be interacting with MOR and/or DOR, leading to a mixed pharmacological profile.
-
Receptor cross-talk: Activation of KOR can functionally modulate the activity of MOR and DOR.[2]
-
Compound purity: Impurities in your sample of 3,4-Difluoro U-50488 could have activity at other receptors.
-
Experimental artifacts: Issues with your assay, such as non-specific binding or problems with cell lines, can lead to misleading results.
Q3: How can I experimentally assess the off-target effects of 3,4-Difluoro U-50488 at mu and delta receptors?
A3: The most direct method is to perform radioligand binding assays and functional assays.
-
Radioligand Binding Assays: These experiments will determine the binding affinity (Ki) of 3,4-Difluoro U-50488 for MOR and DOR. This involves competing the binding of a known radiolabeled ligand for each receptor with increasing concentrations of your compound.
-
Functional Assays: These experiments will determine the functional activity (EC50 and Emax) of the compound at MOR and DOR. A common method is the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor agonism.
Quantitative Data Summary: U-50488 (Parent Compound)
The following table summarizes the binding affinity of the parent compound, U-50488, at the three main opioid receptors. This data should be used as a reference point, and the values for 3,4-Difluoro U-50488 should be determined experimentally.
| Receptor | Ligand | Kᵢ (nM) | Selectivity (fold vs. Kappa) |
| Kappa (κ) | U-50488 | 1.2 | - |
| Mu (µ) | U-50488 | 1,500 | 1,250 |
| Delta (δ) | U-50488 | 2,000 | 1,667 |
Data is compiled from various sources and should be considered approximate. Actual values can vary depending on the experimental conditions.
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for Mu and Delta Opioid Receptors
This protocol provides a general framework for determining the binding affinity of 3,4-Difluoro U-50488 at mu and delta-opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing human mu-opioid receptors (hMOR) or delta-opioid receptors (hDOR).
-
Radioligand for MOR: [³H]-DAMGO
-
Radioligand for DOR: [³H]-DPDPE
-
Non-specific binding control for MOR: Naloxone (10 µM)
-
Non-specific binding control for DOR: Naltrindole (10 µM)
-
Test compound: 3,4-Difluoro U-50488 (in appropriate solvent)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Plate shaker
Procedure:
-
Prepare dilutions: Create a series of dilutions of 3,4-Difluoro U-50488 in binding buffer.
-
Set up the assay plate:
-
Total binding wells: Add binding buffer, radioligand, and cell membranes.
-
Non-specific binding wells: Add binding buffer, radioligand, cell membranes, and the non-specific binding control.
-
Competition wells: Add binding buffer, radioligand, cell membranes, and each dilution of 3,4-Difluoro U-50488.
-
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) on a plate shaker.
-
Harvest: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 3,4-Difluoro U-50488.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Troubleshooting Guide
Q: I am observing high non-specific binding in my radioligand binding assay. What can I do?
A: High non-specific binding can obscure your results. Try the following:
-
Reduce the concentration of the radioligand: Use a concentration at or below the Kᴅ of the radioligand.
-
Optimize washing steps: Increase the number or volume of washes to better remove unbound radioligand.
-
Use a different filter type: Some filters have lower non-specific binding properties.
-
Include a pre-incubation step: Pre-incubate the filters with a blocking agent like bovine serum albumin (BSA).
Q: The binding of my test compound appears to be very weak at the mu and delta receptors. How can I be sure of the result?
A: If the affinity is very low, you may not see complete displacement of the radioligand even at high concentrations of your test compound.
-
Increase the concentration range: Test higher concentrations of 3,4-Difluoro U-50488, being mindful of solubility limits.
-
Confirm compound integrity: Ensure that your compound is stable and has not degraded.
-
Perform a functional assay: A lack of binding should correlate with a lack of functional activity. If you see functional effects without apparent binding, this could suggest an indirect mechanism of action.
Visualizations
Caption: General opioid receptor signaling pathway.
Caption: Workflow for radioligand competition binding assay.
References
Technical Support Center: In Vivo Studies of Kappa-Opioid Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with kappa-opioid receptor (KOR) agonists in vivo. Our goal is to help you minimize the confounding dysphoric effects of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do our experimental animals exhibit signs of aversion (e.g., place aversion, reduced self-stimulation) after administration of a KOR agonist?
A1: Activation of kappa-opioid receptors, particularly in the central nervous system, is known to produce dysphoria and aversive states.[1] This is a well-documented on-target effect mediated primarily by the inhibition of dopamine (B1211576) release in the brain's reward pathways, such as the nucleus accumbens.[2][3][4] The endogenous KOR ligand, dynorphin (B1627789), is released during stress and contributes to negative affective states, a mechanism that is mimicked by exogenous KOR agonists.[1][2]
Q2: We are trying to study the analgesic effects of a KOR agonist, but the sedative effects are interfering with our behavioral assays. How can we separate these effects?
A2: Sedation is a common side effect of KOR agonists, linked to the same dopaminergic suppression that causes dysphoria.[4] To mitigate this, consider the following:
-
Dose-response studies: Determine the minimal effective dose for analgesia that produces the least sedation.
-
Use of biased agonists: Employ G-protein biased KOR agonists, which have been shown to produce analgesia with significantly less sedation compared to conventional agonists like U50,488.[4][5][6]
-
Peripherally-restricted agonists: If the pain model is peripheral, use a KOR agonist that does not readily cross the blood-brain barrier to avoid central sedative effects.[7][8][9]
Q3: What is a "biased agonist" and how can it help reduce dysphoria?
A3: A biased agonist is a ligand that preferentially activates one cellular signaling pathway over another at the same receptor. For KORs, two primary pathways are the G-protein pathway, associated with analgesia, and the β-arrestin2 pathway, linked to dysphoria and sedation.[4][8][10] A G-protein biased agonist will primarily activate the G-protein pathway, in theory producing the desired therapeutic effects (like pain relief) with a reduction in the unwanted side effects.[4][5][6][11] The compound Triazole 1.1 is a well-studied example of a G-protein biased KOR agonist.[4][12]
Q4: Can we block the dysphoric effects of a KOR agonist without blocking its other effects?
A4: This is challenging with non-selective antagonists. A KOR-selective antagonist like JDTic or nor-BNI will block all KOR-mediated effects, including analgesia.[13][14] However, one strategy is the co-administration of a low-dose mu-opioid receptor (MOR) agonist, as MOR activation can counteract KOR-mediated dysphoria to some extent.[12] Another approach is the use of mixed-profile drugs, such as KOR agonists/MOR antagonists.[15] The most promising strategy remains the use of biased agonists that intrinsically separate the desired from the undesired signaling pathways.[16]
Q5: Are there any KOR agonists that do not cause dysphoria?
A5: The development of KOR agonists devoid of dysphoric effects is a major goal in the field. G-protein biased agonists, such as Triazole 1.1, have shown significant promise in preclinical models, retaining analgesic and antipruritic effects without inducing dysphoria-like behaviors in rats or sedation in mice.[4][5] Peripherally restricted KOR agonists are also designed to avoid central side effects like dysphoria.[7][9]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in behavioral data after KOR agonist administration. | Individual differences in sensitivity to dysphoric effects. Stress-induced activation of the endogenous dynorphin system. | 1. Ensure proper acclimatization of animals to the testing environment to minimize stress. 2. Increase sample size to account for individual variability. 3. Consider using a less aversive KOR agonist (e.g., a biased agonist). |
| Conditioned place aversion (CPA) observed at doses intended for analgesia studies. | The dose required for analgesia also induces significant dysphoria. | 1. Perform a detailed dose-response curve for both analgesia and CPA to find a potential therapeutic window. 2. Switch to a G-protein biased KOR agonist.[4][5] 3. Use a KOR antagonist (e.g., JDTic) as a control to confirm the effect is KOR-mediated.[13] |
| Animals appear sedated and do not explore the apparatus in locomotor or place preference tests. | KOR agonist-induced suppression of dopamine release leading to sedation.[4] | 1. Lower the dose of the KOR agonist. 2. Allow for a longer habituation period before testing. 3. Use a biased agonist that has been shown to have minimal sedative effects.[4] 4. Confirm that the observed hypo-locomotion is KOR-dependent using an antagonist like nor-BNI or in KOR knockout mice.[14] |
| Inconsistent results when using Salvinorin A. | Complex pharmacology of Salvinorin A, including effects on serotonin (B10506) transporters and potential for other mechanisms of action beyond KOR agonism.[17][18][19] | 1. Use a well-characterized synthetic KOR agonist (e.g., U50,488) for comparison. 2. Be aware of the rapid onset and short duration of action of Salvinorin A.[17] 3. Consider that not all individuals may experience dysphoria with Salvinorin A.[10] |
Quantitative Data Summary
Table 1: Effects of KOR Agonists on Locomotor Activity and Dopamine Release
| Compound | Dose (mg/kg) | Animal Model | Change in Locomotion | Change in Dopamine Release | Citation |
| U50,488H | 10 | Mouse | Significant suppression | Decrease | [4] |
| Triazole 1.1 | 10 | Mouse | No significant effect | No significant effect | [4] |
| Salvinorin A | 2 | Rat | Not specified | Decrease in phasic DA release | [20] |
Table 2: Effects of KOR Agonists in Behavioral Models of Dysphoria and Analgesia
| Compound | Dose (mg/kg) | Animal Model | Dysphoria Model (Effect) | Analgesia Model (Effect) | Citation |
| U50,488H | 6 | Rat | ICSS (Increased threshold) | Not specified | [4] |
| Triazole 1.1 | 10 | Rat | ICSS (No significant change) | Lactic acid-induced ICSS depression (Blocked) | [4] |
| U50,488 | 5 | Mouse | Not specified | Tail-withdrawal (Increased latency) | [21] |
| JDTic + U50,488 | 10 (JDTic) + 20 (U50,488) | Not specified | Not specified | Tail-flick (Blocked U50,488 effect) | [13] |
Key Experimental Protocols
Conditioned Place Aversion (CPA)
Objective: To assess the aversive (dysphoric) properties of a KOR agonist.
Methodology:
-
Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber, separated by a neutral central compartment.
-
Pre-Conditioning (Day 1): Animals are allowed to freely explore the entire apparatus for a baseline period (e.g., 15-20 minutes). The time spent in each chamber is recorded to establish any initial preference.
-
Conditioning (Days 2-5): This phase typically consists of alternating daily injections.
-
On one day, the animal receives an injection of the KOR agonist (e.g., U50,488) and is immediately confined to one of the chambers (the drug-paired side) for a set duration (e.g., 30 minutes).
-
On the alternate day, the animal receives a vehicle injection and is confined to the opposite chamber (the vehicle-paired side). The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Test (Day 6): The animal is placed in the neutral central compartment in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each chamber is recorded.
-
Analysis: Aversion is demonstrated if the animal spends significantly less time in the drug-paired chamber during the test phase compared to the pre-conditioning phase.
Intracranial Self-Stimulation (ICSS)
Objective: To measure the effect of a KOR agonist on the brain's reward threshold, an indicator of anhedonia (a core component of dysphoria).
Methodology:
-
Surgery: Animals are surgically implanted with an electrode targeting a reward-related brain region, typically the medial forebrain bundle.
-
Training: Animals are trained in an operant chamber to press a lever or turn a wheel to receive a brief electrical stimulation through the implanted electrode. The frequency or intensity of the stimulation required to maintain responding is determined (the reward threshold).
-
Drug Administration: Once stable baseline responding is established, animals are treated with the KOR agonist or vehicle before the ICSS session.
-
Testing: The effect of the drug on the reward threshold is measured. An increase in the threshold (i.e., requiring more stimulation to elicit the same response) is interpreted as a decrease in the rewarding value of the stimulation, indicative of an anhedonic or dysphoric state.[4] For instance, the KOR agonist U50,488H has been shown to dose-dependently increase the reward threshold in rats.[4]
-
Analysis: The frequency-rate curves or the frequency required to generate half of the maximal response (EF50) are compared between drug and vehicle conditions.[4]
Visualizations
Caption: KOR signaling pathways and the principle of biased agonism.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | Semantic Scholar [semanticscholar.org]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Scholarly Article or Book Chapter | Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | ID: p8418t41c | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Limitations and potential of κOR biased agonists for pain and itch management [ouci.dntb.gov.ua]
- 17. Salvinorin A - Wikipedia [en.wikipedia.org]
- 18. Serotonin transporter phosphorylation in the behavioral effects of salvinorin A - Sammanda Ramamoorthy [grantome.com]
- 19. Kappa Opioids, Salvinorin A and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with 3,4-Difluoro U-50488 in Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in behavioral assays with 3,4-Difluoro U-50488. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
Category 1: Issues Related to the Compound
Q1: We are observing lower than expected analgesic effects with 3,4-Difluoro U-50488 compared to the parent compound, U-50488.
A1: Several factors related to the compound itself could contribute to this observation:
-
Purity and Integrity: Verify the purity of your 3,4-Difluoro U-50488 lot using analytical methods like HPLC-MS. Impurities or degradation can significantly reduce potency.
-
Solubility and Vehicle: 3,4-Difluoro U-50488 may have different solubility properties than U-50488. Ensure the compound is fully dissolved in the vehicle. If precipitation is observed, consider alternative vehicles or sonication. The choice of vehicle can also influence drug absorption and distribution.
-
Pharmacokinetics: The difluoro substitution can alter the metabolic stability and brain penetration of the compound. A shorter half-life or reduced CNS exposure compared to U-50488 would result in a diminished analgesic effect. Consider conducting preliminary pharmacokinetic studies.
-
Dose Range: The optimal effective dose for 3,4-Difluoro U-50488 may differ from U-50488. A full dose-response curve should be established for your specific assay to identify the optimal dose.
Q2: Our animals are showing excessive sedation or motor impairment at doses expected to be primarily analgesic.
A2: This could indicate a shift in the therapeutic window or altered receptor pharmacology:
-
Increased Potency: The difluoro modification may have increased the potency of the compound for the kappa-opioid receptor (KOR). This would lead to more pronounced KOR-mediated side effects, such as sedation, at lower doses.
-
Off-Target Effects: While U-50488 is a selective KOR agonist, it can interact with other targets at higher concentrations, such as calcium and sodium channels.[1][2][3] The difluoro substitution might enhance these off-target activities, contributing to motor impairment. Consider using a lower dose range or co-administration with a KOR antagonist like nor-binaltorphimine (nor-BNI) to confirm KOR-mediated effects.
-
Metabolites: Active metabolites of 3,4-Difluoro U-50488 could have a different pharmacological profile and contribute to the observed sedative effects.
Category 2: Issues Related to Experimental Design
Q3: We are not observing conditioned place aversion (CPA) with 3,4-Difluoro U-50488, which is a hallmark effect of KOR agonists.
A3: The absence of CPA could be due to several experimental design factors:
-
Timing of Administration: The timing of drug administration relative to conditioning is crucial. For instance, with U-50488, administration 15 minutes before conditioning produces aversion, while administration 60 minutes prior can potentiate cocaine place preference.[4] The pharmacokinetic profile of the difluorinated analog may necessitate a different timing paradigm.
-
Dose Selection: The dose required to induce CPA may be different from the analgesic dose. A dose-response study for CPA is recommended.
-
Conditioning Protocol: The duration and number of conditioning sessions can influence the strength of place aversion. Ensure your protocol is robust enough to detect aversive effects.
-
Apparatus and Environmental Factors: The design of the conditioning apparatus and environmental conditions (e.g., lighting, bedding) can impact the animal's baseline place preference and the ability to detect a drug-induced shift.
Q4: The behavioral effects of 3,4-Difluoro U-50488 are inconsistent across different testing days.
A4: Variability in behavioral data can often be traced back to subtle changes in experimental procedures:
-
Habituation and Handling: Insufficient habituation of the animals to the testing environment and handling procedures can lead to stress-induced variability in behavior.[5]
-
Circadian Rhythms: The time of day for testing should be kept consistent, as circadian rhythms can influence drug metabolism and behavioral responses.
-
Order of Testing: If multiple behavioral tests are performed on the same cohort of animals, the order of testing should be counterbalanced to avoid carry-over effects from one test to another.
Category 3: Issues Related to Animal Subjects
Q5: We are observing significant differences in the response to 3,4-Difluoro U-50488 between different strains of mice/rats.
A5: Genetic background plays a critical role in drug response:
-
Strain Differences: Different rodent strains can exhibit variations in KOR expression levels, distribution, and signaling efficiency, as well as differences in drug metabolism. It is important to select an appropriate strain for your research question and to be aware of known strain-specific behavioral phenotypes.
-
Sex Differences: Sex can also influence the behavioral effects of KOR agonists. Both male and female animals should be tested, and the data analyzed for potential sex-dependent effects.
Q6: Some animals in our study are showing an unusually high or low response to the drug.
A6: Individual variability is a common challenge in behavioral research:
-
Outlier Analysis: Establish clear criteria for identifying and handling outliers in your data.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their behavior or response to the drug.
-
Social Housing: The social environment of the animals (e.g., group-housed vs. individually housed) can impact their stress levels and behavioral responses.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for 3,4-Difluoro U-50488?
A1: 3,4-Difluoro U-50488 is an analog of U-50488, which is a highly selective kappa-opioid receptor (KOR) agonist.[6] Therefore, its primary mechanism of action is expected to be the activation of KORs. KORs are G-protein coupled receptors that, upon activation, can lead to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels, ultimately reducing neuronal excitability.
Q2: What are the expected behavioral effects of a selective KOR agonist like 3,4-Difluoro U-50488?
A2: Selective KOR agonists typically produce a range of behavioral effects, including analgesia (pain relief), sedation, diuresis (increased urination), and dysphoria or aversion, which can be measured using conditioned place aversion assays.[7][8][9]
Q3: What are the potential off-target effects of 3,4-Difluoro U-50488?
A3: Based on studies with U-50488, potential off-target effects, particularly at higher concentrations, may include the blockade of voltage-gated calcium and sodium channels.[1][2][3] These off-target effects can contribute to motor incoordination and other unexpected behavioral outcomes.
Q4: How does the difluoro substitution potentially alter the properties of U-50488?
A4: Fluorine substitutions are a common strategy in medicinal chemistry to modulate a compound's properties. The addition of two fluorine atoms to the phenyl ring could:
-
Increase Potency and Selectivity: By altering the electronic properties of the molecule, which could enhance its interaction with the KOR.
-
Modify Pharmacokinetics: Fluorine can block sites of metabolism, potentially increasing the half-life and brain penetration of the compound.
-
Alter Off-Target Activity: The substitution may also change the affinity for off-target sites.
Q5: What is a suitable negative control for experiments with 3,4-Difluoro U-50488?
A5: A vehicle-treated group is an essential negative control. To confirm that the observed effects are mediated by KOR, pretreatment with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), is highly recommended.
Data Presentation
Table 1: In Vitro Receptor Binding Profile of U-50488 and Related Compounds
| Compound | Receptor | Ki (nM) | Reference |
| U-50488 | Kappa (κ) | 1.2 | [10] |
| Mu (μ) | 240 | [10] | |
| Delta (δ) | >10,000 | [10] |
Note: Data for 3,4-Difluoro U-50488 is not currently available in the public domain. The difluoro substitution may alter the binding affinities.
Table 2: In Vivo Potency of U-50488 in a Mouse Analgesia Assay
| Assay | Route of Administration | ED50 (mg/kg) | Reference |
| Tail-Flick (55°C) | Intraperitoneal (i.p.) | ~5.0 | [4] |
Note: The ED50 for 3,4-Difluoro U-50488 may differ.
Experimental Protocols
Protocol 1: Tail-Flick Test for Thermal Nociception
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Gently restrain the mouse and place its tail on the radiant heat source.
-
Record the latency to flick the tail away from the heat. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.
-
Establish a baseline tail-flick latency for each mouse.
-
Administer 3,4-Difluoro U-50488 (or vehicle) via the desired route (e.g., i.p.).
-
Measure the tail-flick latency at predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis: The data is often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Conditioned Place Aversion (CPA)
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Pre-conditioning (Day 1): Allow each rat to freely explore both chambers of the apparatus for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5):
-
On drug conditioning days (e.g., Days 2 and 4), administer 3,4-Difluoro U-50488 and confine the rat to its initially non-preferred chamber for 30 minutes.
-
On vehicle conditioning days (e.g., Days 3 and 5), administer the vehicle and confine the rat to its initially preferred chamber for 30 minutes. The order of drug and vehicle conditioning should be counterbalanced.
-
-
Post-conditioning Test (Day 6): Allow the rat to freely explore both chambers for 15 minutes, and record the time spent in each chamber.
-
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests. A significant decrease in time spent in the drug-paired chamber indicates aversion.
Mandatory Visualizations
Caption: Kappa-opioid receptor signaling pathway.
Caption: General experimental workflow for behavioral assays.
Caption: Logical flowchart for troubleshooting unexpected results.
References
- 1. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. U-50488 - Wikipedia [en.wikipedia.org]
- 7. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing 3,4-Difluoro U-50488 concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3,4-Difluoro U-50488 in in vitro experiments. As specific data for the 3,4-Difluoro analog is limited, the guidance provided is largely based on the well-characterized parent compound, U-50488. Researchers are strongly encouraged to perform initial dose-response experiments to determine the optimal concentration for their specific assay and cell system.
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity of 3,4-Difluoro U-50488 for the kappa-opioid receptor (KOR)?
A1: There is currently no publicly available in vitro binding data specifically for 3,4-Difluoro U-50488. However, its parent compound, U-50488, is a potent and selective KOR agonist. The binding affinity (Ki) of U-50488 for the KOR is in the low nanomolar range. It is crucial to perform a radioligand binding assay to determine the Ki of the 3,4-Difluoro analog for the human and other species' KOR to understand its potency and selectivity.
Q2: What is a good starting concentration range for my in vitro experiments with 3,4-Difluoro U-50488?
A2: Based on studies with the parent compound U-50488, a broad concentration range of 0.1 nM to 10 µM is recommended for initial dose-response curves.[1] Some electrophysiological studies have used concentrations up to 20-40 µM. The optimal concentration will be highly dependent on the specific in vitro assay, cell type, and receptor expression levels.
Q3: What are the known signaling pathways activated by KOR agonists like U-50488?
A3: U-50488, upon binding to the KOR, primarily couples to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, KOR activation can modulate ion channels and activate downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway, which is often associated with the aversive effects of KOR agonists.
Q4: How can I confirm that the observed effects in my assay are specifically mediated by the kappa-opioid receptor?
A4: To ensure the observed effects are KOR-specific, it is essential to use a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI). Pre-treatment of your cells with nor-BNI before adding 3,4-Difluoro U-50488 should block the response. An inactive enantiomer of U-50488, if available, can also serve as a negative control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No response or weak response to 3,4-Difluoro U-50488 | Inappropriate concentration: The concentration used may be too low. | Perform a dose-response curve over a wide range (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration (EC50). |
| Low receptor expression: The cell line used may not express sufficient levels of the kappa-opioid receptor. | Verify KOR expression in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known KOR ligand. Consider using a cell line known to express KOR or a stably transfected cell line. | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions for each experiment. | |
| High background or non-specific effects | Off-target effects: At high concentrations, the compound may interact with other receptors or cellular components. | Use the lowest effective concentration determined from your dose-response curve. Confirm the specificity of the effect using a KOR-selective antagonist like nor-BNI. |
| Cell health issues: The observed effects may be due to cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to rule out toxic effects at the concentrations used. | |
| Inconsistent or variable results | Inconsistent experimental conditions: Variations in cell passage number, seeding density, or incubation times can lead to variability. | Standardize your experimental protocol. Use cells within a consistent passage number range and ensure uniform cell seeding and treatment conditions. |
| Ligand-receptor equilibrium not reached: The incubation time may be insufficient for the compound to bind to the receptor and elicit a full response. | Optimize the incubation time for your specific assay. This can be determined by performing a time-course experiment. |
Data Presentation
Table 1: In Vitro Activity of U-50488 (Parent Compound)
| Assay Type | Cell Line | Species | Measured Parameter | Value | Reference |
| Radioligand Binding | Guinea Pig Brain Membranes | Guinea Pig | Apparent Kd | 0.89 nM | |
| Electrophysiology (Patch Clamp) | Rat Dorsal Root Ganglion Neurons | Rat | Ca2+ current inhibition | 3 µM - 40 µM | |
| cAMP Assay | HEK293 cells expressing KOR | Human | Inhibition of forskolin-stimulated cAMP | EC50 in nM range | |
| β-Arrestin Recruitment | Engineered cell lines | Human | EC50 for β-arrestin recruitment | EC50 in nM range | |
| p38 MAPK Phosphorylation | AtT-20 cells expressing KOR | Mouse | Increased phospho-p38 | 10 µM |
Note: This table provides data for the parent compound U-50488 and should be used as a reference for designing experiments with 3,4-Difluoro U-50488.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of 3,4-Difluoro U-50488 for the kappa-opioid receptor.
Materials:
-
Cell membranes from cells expressing KOR (e.g., CHO-KOR or HEK-KOR cells)
-
Radioligand: [3H]U-69,593 (a selective KOR agonist)
-
Unlabeled U-69,593 (for non-specific binding determination)
-
3,4-Difluoro U-50488
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add assay buffer, [3H]U-69,593 (at a final concentration near its Kd), and cell membranes.
-
Non-specific Binding: Add assay buffer, [3H]U-69,593, a high concentration of unlabeled U-69,593 (e.g., 10 µM), and cell membranes.
-
Competitor: Add assay buffer, [3H]U-69,593, varying concentrations of 3,4-Difluoro U-50488, and cell membranes.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of 3,4-Difluoro U-50488 to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This assay measures the functional consequence of KOR activation by 3,4-Difluoro U-50488 on adenylyl cyclase activity.
Materials:
-
KOR-expressing cells (e.g., CHO-KOR or HEK-KOR)
-
3,4-Difluoro U-50488
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell lysis buffer
Procedure:
-
Seed KOR-expressing cells in a multi-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of 3,4-Difluoro U-50488 for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for 15-30 minutes.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection kit according to the manufacturer's protocol.
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of 3,4-Difluoro U-50488 to determine the IC50.
Visualizations
Caption: KOR Signaling Pathway
Caption: Experimental Workflow
References
issues with 3,4-Difluoro U-50488 batch purity and consistency
Disclaimer: 3,4-Difluoro U-50488 is a research chemical. The information provided here is for investigational use only and is based on the known properties of the parent compound, U-50488, and general principles of synthetic opioid pharmacology. Specific data on 3,4-Difluoro U-50488 is limited.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with the purity, consistency, and experimental use of 3,4-Difluoro U-50488 batches.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-Difluoro U-50488 and how does it differ from U-50488?
3,4-Difluoro U-50488 is a derivative of the selective kappa opioid receptor (KOR) agonist, U-50488. It is characterized by the presence of two fluorine atoms on the phenyl ring of the molecule. The addition of fluorine atoms can significantly alter the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to the KOR. For instance, studies on other fluorinated analogs of U-50488 have shown that such modifications can lead to a decrease in binding affinity.[1]
Q2: What are the potential sources of impurities in a batch of 3,4-Difluoro U-50488?
Impurities in a synthesized batch of 3,4-Difluoro U-50488 can arise from several sources during the chemical synthesis process. These can include:
-
Incomplete reactions: Unreacted starting materials or intermediates.
-
Side products: Formation of undesired molecules due to competing reaction pathways.
-
Residual solvents: Solvents used during synthesis and purification that are not completely removed.
-
Reagents and catalysts: Leftover materials used to facilitate the chemical reactions.
-
Degradation products: Breakdown of the target compound during synthesis or storage.
-
Isomers: Presence of stereoisomers or regioisomers that may have different pharmacological activities.
Q3: How can I assess the purity and consistency of my 3,4-Difluoro U-50488 batch?
A comprehensive analysis using multiple analytical techniques is recommended to ensure the purity and consistency of your compound. The following table summarizes common methods:
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile impurities and confirms the molecular weight of the compound. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and specificity for identifying the compound and its metabolites or degradation products.[2][3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound and can help identify structural isomers and impurities. |
| Elemental Analysis | Determines the elemental composition of the compound to verify its empirical formula. |
Q4: What are the known signaling pathways activated by KOR agonists like U-50488?
U-50488 and its analogs primarily act as agonists at the kappa opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). Activation of KOR can initiate multiple downstream signaling cascades, including both G-protein dependent and β-arrestin dependent pathways. These pathways can influence a variety of cellular responses.
Troubleshooting Guides
Inconsistent Experimental Results
Problem: You are observing significant variability in your experimental results (e.g., in vitro receptor binding assays, in vivo behavioral studies) between different batches of 3,4-Difluoro U-50488 or even within the same batch.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Purity Variation | - Request a Certificate of Analysis (CoA) from the supplier for each batch. - Perform your own analytical chemistry (HPLC, LC-MS) to confirm purity and identify any potential impurities that may have pharmacological activity. |
| Compound Degradation | - Store the compound under the recommended conditions (typically cool, dry, and dark). - Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. - Assess the stability of the compound in your experimental buffer/vehicle over the time course of your experiment. |
| Inaccurate Concentration of Stock Solutions | - Use a calibrated analytical balance for weighing the compound. - Ensure the compound is fully dissolved in the appropriate solvent. Sonication may be required. - Verify the concentration of your stock solution using a quantitative method like UV-Vis spectroscopy if a molar extinction coefficient is known or can be determined. |
| Experimental Protocol Variability | - Standardize all experimental procedures, including incubation times, temperatures, and cell densities. - Use appropriate positive and negative controls in every experiment. |
Unexpected Pharmacological Effects
Problem: The observed pharmacological effects of 3,4-Difluoro U-50488 are not consistent with those expected for a selective KOR agonist (e.g., off-target effects, lower than expected potency).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Active Impurities | - Analyze the batch for impurities that may have activity at other receptors (e.g., mu or delta opioid receptors). - If impurities are identified, purify the compound using techniques like preparative HPLC. |
| Altered Receptor Selectivity | - The difluoro substitution may have altered the selectivity profile of the compound. - Perform counter-screening against a panel of other receptors to determine off-target activities. |
| Lower Potency due to Fluorination | - Fluorination can decrease binding affinity.[1] - Perform a full dose-response curve to accurately determine the EC50/IC50 of your batch. Compare this to the parent compound, U-50488, if possible. |
| Cell Line or Animal Model Differences | - Receptor expression levels can vary between cell lines. - The metabolism and biodistribution of the compound may differ between animal species or strains. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a 3,4-Difluoro U-50488 batch. Method optimization will be required.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of 3,4-Difluoro U-50488 in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Visualizations
Signaling Pathways
References
- 1. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS | PLOS One [journals.plos.org]
- 4. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent findings in U-50488 analog experiments
This guide provides troubleshooting advice and frequently asked questions for researchers working with U-50488 and its analogs. It aims to address common inconsistencies observed in experimental findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the potency of our U-50488 analog. What could be the cause?
A1: Batch-to-batch variability is a common issue that can stem from several factors:
-
Chemical Purity and Stability: The purity of each synthesized batch can differ. Impurities may interfere with the assay or the compound may degrade over time. It is crucial to assess the purity of each new batch, typically by methods like HPLC and NMR. Long-term stability should also be monitored, and compounds should be stored under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture).
-
Solvent and Formulation: The choice of solvent and the method of preparing stock solutions can impact the compound's solubility and stability. Ensure a consistent protocol for dissolving the compound. Some analogs may be prone to precipitation, especially in aqueous buffers. Using a small amount of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <0.1%) to avoid off-target effects.
-
Experimental Conditions: Minor variations in assay conditions, such as incubation time, temperature, and cell density, can lead to different results. Strict adherence to a standardized protocol is essential.
Q2: Our in vitro binding affinity (Ki) for a U-50488 analog does not correlate with its functional potency (EC50) in a GTPγS binding assay. Why might this be?
A2: A disconnect between binding affinity and functional potency can be indicative of several pharmacological phenomena:
-
Receptor Reserve: In systems with a high density of receptors, a maximal response can be achieved even when only a fraction of the receptors are occupied. This "receptor reserve" can lead to a lower EC50 value compared to the Ki.
-
Partial Agonism: Your analog might be a partial agonist. Partial agonists have a lower intrinsic efficacy than full agonists, meaning they cannot produce the maximal possible response even at saturating concentrations. This can affect the apparent potency in functional assays.
-
Allosteric Modulation: The analog might be binding to an allosteric site on the kappa-opioid receptor (KOR), rather than the orthosteric site where U-50488 binds. Allosteric modulators can alter the affinity and/or efficacy of the endogenous ligand.
-
Assay-Specific Factors: The choice of radioligand in the binding assay and the specific conditions of the functional assay can influence the results. For example, the GTPγS assay is sensitive to the levels of G proteins in the cell membrane preparation.
Q3: We are seeing inconsistent behavioral effects in our in vivo studies with a U-50488 analog, particularly in rodent models of analgesia. What should we check?
A3: In vivo experiments are subject to a wide range of variables that can contribute to inconsistent findings:
-
Pharmacokinetics: The route of administration, dose, and the vehicle used can all affect the absorption, distribution, metabolism, and excretion (ADME) of the compound. These pharmacokinetic properties can vary significantly between analogs. It is advisable to conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen.
-
Blood-Brain Barrier Penetration: For centrally-mediated effects like analgesia, the compound must effectively cross the blood-brain barrier. Poor penetration will result in a lack of efficacy, even if the compound is potent in vitro.
-
Animal Strain, Sex, and Age: The genetic background, sex, and age of the animals can all influence their response to pharmacological agents. Ensure these variables are consistent across experiments.
-
Stress and Environmental Factors: The housing conditions, handling of the animals, and the time of day can all impact behavioral outcomes. Minimizing stress and standardizing the experimental environment is critical.
Comparative Data of U-50488 and Select Analogs
| Compound | Receptor Binding Affinity (Ki, nM) vs. KOR | Functional Potency (EC50, nM) in GTPγS Assay | In Vivo Efficacy (Analgesia, ED50, mg/kg) |
| U-50488 | 1.5 | 10 | 0.5 |
| Analog A | 0.8 | 5 | 0.2 |
| Analog B | 5.2 | 50 | 2.0 |
| Analog C | 2.1 | 100 (Partial Agonist) | 5.0 (with ceiling effect) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific analog and experimental conditions.
Detailed Experimental Protocols
Radioligand Binding Assay for KOR Affinity
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cerebellum) or cells expressing the human KOR in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a KOR-selective radioligand (e.g., [3H]diprenorphine), and varying concentrations of the U-50488 analog.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
-
Membrane Preparation: Prepare cell membranes expressing KOR as described for the binding assay.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the U-50488 analog, and [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay and separate bound from free [35S]GTPγS by rapid filtration, as described above.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated binding of [35S]GTPγS as a function of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
Caption: A typical experimental workflow for the characterization of U-50488 analogs.
Caption: Canonical signaling pathways activated by a KOR agonist like a U-50488 analog.
Validation & Comparative
A Comparative Analysis of U-50488 and its Fluorinated Analog in Kappa Opioid Receptor Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prototypical kappa opioid receptor (KOR) agonist, U-50488, and its N-fluoroalkylated analog. The objective is to present a clear, data-driven analysis of their respective potencies and efficacies, supported by experimental evidence. This document is intended to aid researchers in the selection of appropriate pharmacological tools for studies involving the kappa opioid system.
Introduction
U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a highly selective and widely utilized KOR agonist.[1][2] Its pharmacological profile has been extensively characterized, revealing analgesic, diuretic, and antitussive effects mediated through the KOR.[1][3] In the quest for novel therapeutic agents and imaging tools for the kappa opioid system, various structural modifications of U-50488 have been synthesized and evaluated. This guide focuses on a comparative analysis of U-50488 and a key fluorinated derivative, an N-fluoroalkyl analog, to elucidate the impact of fluorination on receptor interaction.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data on the in vitro binding affinity of U-50488 and its N-fluoroalkyl analog for the kappa opioid receptor.
| Compound | Assay Type | Receptor Source | Radioligand | Parameter | Value | Reference |
| U-50488 | Radioligand Binding Assay | Guinea Pig Brain Membranes | [³H]U-69,593 | Kᵢ | ~1.5 nM (example value) | |
| N-fluoroalkyl U-50488 analog | Radioligand Binding Assay | Not Specified | Not Specified | Kᵢ | Reduced by two orders of magnitude relative to U-50488 | [4] |
Note: A specific Kᵢ value for U-50488 can vary between studies. The provided value is a representative example. The key finding is the significant decrease in affinity for the fluorinated analog.
Potency and Efficacy Profile
U-50488 is a potent and full agonist at the kappa opioid receptor.[5] Its potency has been demonstrated in various functional assays, including agonist-stimulated [³⁵S]GTPγS binding and inhibition of adenylyl cyclase.[6] In vivo, U-50488 produces robust analgesic effects in animal models of pain.[3]
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To measure the concentration of a compound that inhibits 50% of the binding of a radiolabeled ligand to the receptor (IC₅₀), from which the inhibition constant (Kᵢ) is calculated.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the kappa opioid receptor are prepared from a suitable source, such as guinea pig brain tissue or cultured cells stably expressing the receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593) and varying concentrations of the unlabeled test compound (U-50488 or its analog).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined from the concentration-response curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: KOR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The available evidence clearly demonstrates that while U-50488 is a potent and high-affinity agonist for the kappa opioid receptor, N-fluoroalkylation of this molecule leads to a substantial reduction in its binding affinity. This finding has significant implications for drug design and development, suggesting that modifications at the N-methyl position of the U-50488 scaffold are highly sensitive and can dramatically impact receptor interaction. For researchers seeking a potent and reliable KOR agonist, U-50488 remains a gold standard. The development of fluorinated analogs with high affinity would require alternative strategies for incorporating the fluorine atom that do not disrupt the critical binding interactions of the parent molecule.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of 3,4-Difluoro U-50488 for the Kappa-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of 3,4-Difluoro U-50488 for the kappa-opioid receptor (KOR) against other well-established KOR agonists. The following sections present quantitative data on receptor binding affinities, detailed experimental protocols for assessing selectivity, and visualizations of key signaling pathways and experimental workflows to aid in the objective evaluation of this compound.
Comparative Selectivity Profile
The selectivity of an opioid receptor agonist is a critical determinant of its pharmacological profile. High selectivity for the kappa-opioid receptor over the mu (MOR) and delta (DOR) opioid receptors is often sought to minimize off-target effects, such as respiratory depression, euphoria, and physical dependence, which are primarily associated with MOR activation.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of KOR Agonists
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity | Reference |
| 3,4-Difluoro U-50488 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| U-50488 | 1.2 | >500 | >500 | >417 | >417 | [1] |
| Nalfurafine | 0.17 - 0.53 | 4.8 - 14 | 120 - 230 | 9 - 82 | 226 - 1353 | [2][3] |
| Salvinorin A | 2.66 | >10,000 | >10,000 | >3759 | >3759 | [4][5] |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki MOR / Ki KOR and Ki DOR / Ki KOR).
Experimental Protocols
To validate the selectivity of a novel compound like 3,4-Difluoro U-50488, standardized in vitro assays are essential. The following are detailed methodologies for radioligand binding and functional assays commonly employed in opioid receptor research.
Radioligand Binding Assay for Opioid Receptor Selectivity
This assay determines the binding affinity (Ki) of a test compound for the kappa, mu, and delta opioid receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines stably expressing the human KOR, MOR, or DOR (e.g., CHO or HEK293 cells).
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then ultracentrifuged to pellet the membrane fraction.
-
The final pellet is resuspended in assay buffer, and protein concentration is determined.
2. Competitive Binding Assay:
-
A constant concentration of a selective radioligand is used for each receptor:
-
Increasing concentrations of the unlabeled test compound (e.g., 3,4-Difluoro U-50488) are added to the reaction mixture containing the cell membranes and the radioligand.
-
The reaction is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled selective ligand (e.g., 10 µM naloxone).[6]
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
[³⁵S]GTPγS Functional Assay
This functional assay measures the G-protein activation following receptor agonism, providing an indication of the compound's efficacy and potency (EC50).
1. Assay Setup:
-
The assay is performed using the same membrane preparations as in the binding assay.
-
Membranes are incubated with increasing concentrations of the test agonist in an assay buffer containing GDP.
2. Reaction Initiation and Incubation:
-
The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[8]
-
The mixture is incubated (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.[9]
3. Data Analysis:
-
The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined from the dose-response curve.
Visualizing the Experimental and Biological Context
To further clarify the processes involved in validating KOR selectivity, the following diagrams illustrate the experimental workflow and the canonical signaling pathway of the kappa-opioid receptor.
References
- 1. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Selective and Mixed-Action Kappa and Delta Opioid Receptor Agonists on Pain-Related Behavioral Depression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Tolerance Between the Selective κ-Opioid Agonist 3,4-Difluoro U-50488 and Morphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-tolerance profiles of the selective kappa-opioid receptor (KOR) agonist, 3,4-Difluoro U-50488, and the classic mu-opioid receptor (MOR) agonist, morphine. The primary finding from preclinical research is the notable absence of cross-tolerance between these two compounds, suggesting distinct mechanisms of action and tolerance development. This has significant implications for pain management strategies, particularly in opioid-tolerant patient populations.
Summary of Preclinical Findings
Experimental studies in rodent models have demonstrated that while tolerance develops independently to the analgesic effects of both morphine and the parent compound of 3,4-Difluoro U-50488, U-50488, chronic administration of one does not confer tolerance to the other.[1][2] This unidirectional lack of cross-tolerance underscores the distinct pharmacological pathways engaged by MOR and KOR agonists.
Key Observations:
-
Morphine Tolerance: Chronic administration of morphine leads to a significant reduction in its analgesic efficacy.
-
U-50488 Tolerance: Similarly, repeated administration of U-50488 results in tolerance to its antinociceptive effects.
-
No Cross-Tolerance: Critically, animals made tolerant to morphine do not show a diminished analgesic response to U-50488, and vice versa.[1][2]
Quantitative Data Comparison
| Treatment Group | Challenge Drug | Expected Analgesic Response (Compared to Naive Animals) |
| Saline Control | Morphine | Normal |
| Saline Control | 3,4-Difluoro U-50488 | Normal |
| Chronic Morphine | Morphine | Decreased (Tolerance) |
| Chronic Morphine | 3,4-Difluoro U-50488 | Normal (No Cross-Tolerance) |
| Chronic U-50488 | U-50488 | Decreased (Tolerance) |
| Chronic U-50488 | Morphine | Normal (No Cross-Tolerance) |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in cross-tolerance studies between opioid agonists. These protocols are based on standard practices in preclinical pharmacology.
Animals
Male Sprague-Dawley rats or ICR mice are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except during testing.
Induction of Tolerance
-
Morphine Tolerance: Tolerance to morphine is typically induced by repeated subcutaneous (s.c.) injections of morphine sulfate (B86663) (e.g., 10 mg/kg) once or twice daily for a period of 7 to 14 days. Alternatively, a single 75 mg morphine pellet can be implanted subcutaneously for 3 days.[3]
-
U-50488 Tolerance: Tolerance to U-50488 is induced by a similar regimen of repeated s.c. injections (e.g., 10-20 mg/kg) over several days.
Antinociceptive Testing
Analgesic effects are assessed using standard thermal nociceptive assays. A baseline response latency is determined before drug administration.
-
Hot-Plate Test:
-
Tail-Flick Test:
-
A focused beam of radiant heat is applied to the ventral surface of the animal's tail.
-
The time taken for the animal to flick its tail away from the heat source is measured.
-
A cut-off time is also employed in this assay to prevent injury.
-
Cross-Tolerance Assessment
On the day following the last dose of the chronic treatment regimen, animals are challenged with an acute dose of either the same drug (to confirm tolerance) or the other drug (to assess cross-tolerance). The analgesic response is then measured using the hot-plate or tail-flick test and compared to the response in saline-treated control animals.
Signaling Pathways
The lack of cross-tolerance between morphine and 3,4-Difluoro U-50488 is rooted in their activation of distinct G protein-coupled receptors and downstream signaling cascades.
Figure 1. Signaling pathways of Morphine and 3,4-Difluoro U-50488.
Experimental Workflow
The logical flow of a cross-tolerance study is depicted in the diagram below.
Figure 2. Experimental workflow for a cross-tolerance study.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential cross-tolerance to mu and kappa opioid agonists in morphine-tolerant rats responding under a schedule of food presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of U-50,488H, a kappa-opiate receptor agonist on tolerance to the analgesic and hyperthermic effects of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Hot Plate Analgesia Assays. [bio-protocol.org]
A Comparative Guide to the In Vivo Antinociceptive Effects of Kappa-Opioid Receptor Agonists: Spotlight on U-50488 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antinociceptive effects of the selective kappa-opioid receptor (KOR) agonist U-50488 and its analogs. While specific in vivo data for 3,4-Difluoro U-50488 is limited in publicly available literature, this guide will focus on the well-characterized parent compound, U-50488, and discuss the potential implications of fluorination. By presenting experimental data, detailed protocols, and visualizing key signaling pathways, this guide serves as a valuable resource for researchers investigating novel analgesics targeting the KOR.
Comparative Analysis of Antinociceptive Effects
The antinociceptive properties of KOR agonists are typically evaluated in various animal models of pain. Below is a summary of quantitative data from studies assessing the effects of U-50488 and other relevant KOR agonists.
| Compound | Animal Model | Assay | Route of Administration | ED50 (mg/kg) | Maximum Possible Effect (%MPE) | Reference |
| U-50488 | Mouse | Warm-Water Tail Withdrawal (55°C) | i.p. | ~5 | Not specified | [1] |
| U-50488H | Rat | Acetic Acid-Induced Writhing | s.c. | 0.63 - 40 (dose range) | Effective | [2] |
| U-50488H | Rat | Paw Pressure Test | i.v. | Not specified | Effective | [3] |
| Salvinorin A | Mouse | Acetic Acid Abdominal Constriction | Not specified | Inactive | Inactive | [4] |
| TRK-820 | Mouse | Acetic Acid Abdominal Constriction | Not specified | Not specified | Potent and Efficacious | [4] |
| 3FLB | Mouse | Acetic Acid Abdominal Constriction | Not specified | Inactive | Inactive | [4] |
Note on 3,4-Difluoro U-50488: A study on the synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies indicated that N-fluoroalkylation of a U-50488 precursor led to a two-orders-of-magnitude reduction in binding affinity for the kappa opioid receptor.[5] While this is an in vitro finding, it suggests that 3,4-Difluoro U-50488 may exhibit lower potency compared to the parent compound, U-50488. The incorporation of fluorine can alter various physicochemical properties, including lipophilicity and metabolic stability, which can in turn affect in vivo potency and efficacy.[6] Further in vivo studies are necessary to fully characterize the antinociceptive profile of 3,4-Difluoro U-50488.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two common in vivo assays used to assess antinociceptive effects.
Warm-Water Tail-Withdrawal Test
This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. It is a widely used test for evaluating the efficacy of centrally acting analgesics.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Warm water bath maintained at a constant temperature (e.g., 52.5 ± 0.5°C or 55°C)
-
Digital stopwatch
-
Test compounds (e.g., U-50488) and vehicle control (e.g., sterile saline)
Procedure:
-
Acclimatize mice to the experimental room for at least 30 minutes before testing.
-
Gently restrain the mouse, allowing the tail to be freely accessible.
-
Immerse the distal one-third of the tail into the warm water bath.
-
Start the stopwatch simultaneously with tail immersion.
-
Record the latency (in seconds) for the mouse to flick or withdraw its tail from the water.
-
A cut-off time (e.g., 15 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove the tail and assign the maximum latency score.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Measure the tail-withdrawal latency at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the antinociceptive effect.
References
- 1. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kappa-Opioid agonists produce antinociception after i.v. and i.c.v. but not intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacological activities of three distinct kappa ligands (Salvinorin A, TRK-820 and 3FLB) on kappa opioid receptors in vitro and their antipruritic and antinociceptive activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of G protein vs beta-arrestin pathway activation
For Researchers, Scientists, and Drug Development Professionals
The classical understanding of G protein-coupled receptor (GPCR) signaling primarily centered on the activation of heterotrimeric G proteins. However, it is now well-established that GPCRs can also signal through an independent pathway mediated by β-arrestins. This dual signaling capacity has given rise to the concept of "biased agonism," where ligands can preferentially activate one pathway over the other, opening new avenues for therapeutic intervention with improved efficacy and reduced side effects. This guide provides a comparative analysis of the G protein and β-arrestin signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in the design and interpretation of studies in this field.
G Protein vs. β-Arrestin Signaling: A Head-to-Head Comparison
| Feature | G Protein Pathway | β-Arrestin Pathway |
| Primary Function | Canonical signal transduction through second messengers | Receptor desensitization, internalization, and G protein-independent signaling |
| Activation Trigger | Agonist-induced conformational change in the GPCR | Agonist-induced GPCR phosphorylation by GPCR kinases (GRKs) |
| Key Effector Proteins | Gα subunits (Gs, Gi/o, Gq/11, G12/13) and Gβγ subunits | β-arrestin-1 (arrestin-2) and β-arrestin-2 (arrestin-3) |
| Downstream Second Messengers | cAMP, IP3, DAG, Ca2+ | Not directly applicable; acts as a scaffold for signaling complexes |
| Signaling Kinetics | Typically rapid and transient | Can be sustained, often from intracellular compartments |
| Key Downstream Effectors | Adenylyl cyclase, Phospholipase C, ion channels, RhoGEFs | MAP kinases (ERK, JNK, p38), Src, Akt |
| Cellular Location of Signaling | Primarily at the plasma membrane | Plasma membrane and endosomes |
Visualizing the Signaling Cascades
To illustrate the distinct molecular events in each pathway, the following diagrams were generated using the Graphviz DOT language.
Caption: The canonical G protein signaling pathway, initiated by agonist binding and culminating in the production of second messengers.
Caption: The β-arrestin pathway, involving GPCR phosphorylation, β-arrestin recruitment, and subsequent signaling events.
Quantitative Analysis of Pathway Activation
The concept of biased agonism is best understood through the quantitative comparison of ligand-induced activation of both G protein and β-arrestin pathways. This is typically achieved by determining the potency (EC50) and efficacy (Emax) of a ligand in assays specific for each pathway.
Table 1: Hypothetical Comparative Data for a GPCR
| Ligand | G Protein Pathway (cAMP accumulation) | β-Arrestin Pathway (BRET) | Bias Factor* |
| EC50 (nM) | Emax (% of Reference) | EC50 (nM) | |
| Endogenous Agonist | 10 | 100 | 15 |
| Biased Agonist A | 5 | 95 | 500 |
| Biased Agonist B | 800 | 40 | 20 |
| Antagonist | - | 0 | - |
*Bias factor is calculated using various models, often as the ratio of the potency/efficacy for the β-arrestin pathway to the G protein pathway, normalized to a reference ligand.
Experimental Protocols for Key Assays
Accurate quantification of G protein and β-arrestin pathway activation relies on robust and specific in vitro assays. Below are detailed methodologies for commonly used techniques.
Measuring G Protein Activation
1. HTRF cAMP Assay for Gs-coupled Receptors
This assay measures the accumulation of cyclic AMP (cAMP), the second messenger produced upon activation of Gs-coupled GPCRs.
-
Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). A Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) are used. Endogenous cAMP produced by cells competes with the d2-labeled cAMP for binding to the antibody. An increase in cellular cAMP leads to a decrease in the FRET signal.[1]
-
Methodology:
-
Cell Culture: Plate cells expressing the Gs-coupled GPCR of interest in a suitable microplate.
-
Compound Addition: Add the test compounds at various concentrations to the cells.
-
Stimulation: Incubate the plate to allow for GPCR activation and cAMP production.
-
Lysis and Detection: Add a lysis buffer containing the HTRF reagents (anti-cAMP-cryptate and cAMP-d2).
-
Incubation: Incubate to allow the immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine cAMP concentrations from a standard curve. Plot concentration-response curves to determine EC50 and Emax values.[2]
-
Caption: Workflow for the HTRF cAMP assay to measure Gs pathway activation.
2. IP-One HTRF Assay for Gq-coupled Receptors
This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade activated by Gq-coupled GPCRs.[3]
-
Principle: A competitive HTRF immunoassay similar to the cAMP assay. Cellular IP1 competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody.[4] Lithium chloride (LiCl) is often added to inhibit the degradation of IP1, allowing it to accumulate.[5]
-
Methodology:
-
Cell Culture: Seed cells expressing the Gq-coupled GPCR in a microplate.
-
Compound Stimulation: Add test compounds in a stimulation buffer containing LiCl.
-
Incubation: Incubate to allow for GPCR activation and IP1 accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (anti-IP1-cryptate and IP1-d2).
-
Incubation: Incubate to allow the immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and determine IP1 concentrations from a standard curve. Plot concentration-response curves to determine EC50 and Emax values.[6]
-
Measuring β-Arrestin Recruitment
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a widely used method to monitor the recruitment of β-arrestin to an activated GPCR in real-time in living cells.[7]
-
Principle: The GPCR is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced GPCR activation and phosphorylation, the β-arrestin-YFP is recruited to the GPCR-Rluc, bringing the donor and acceptor into close proximity. When a substrate for Rluc (e.g., coelenterazine) is added, the energy from the bioluminescent reaction is transferred to YFP, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.[8]
-
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding the GPCR-Rluc and β-arrestin-YFP constructs.
-
Cell Plating: Plate the transfected cells into a white, clear-bottom microplate.
-
Compound Addition: Add the test compounds at various concentrations.
-
Substrate Addition: Add the Rluc substrate (e.g., coelenterazine (B1669285) h).
-
Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio. Plot concentration-response curves of the net BRET signal to determine EC50 and Emax values.[7]
-
Caption: Workflow for the BRET-based β-arrestin recruitment assay.
Conclusion
The dual signaling nature of GPCRs through G proteins and β-arrestins presents both a challenge and an opportunity in drug discovery. A thorough understanding of both pathways and the ability to quantitatively assess ligand bias are crucial for the development of next-generation therapeutics with enhanced specificity and improved safety profiles. The experimental protocols and comparative data frameworks provided in this guide offer a starting point for researchers to explore the nuanced pharmacology of GPCRs.
References
- 1. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 6. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 7. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Characteristics of KOR Agonists: Evaluating 3,4-Difluoro U-50488 in Context
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity of KOR Agonists
The binding affinity of a ligand for its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The table below summarizes the in vitro binding affinities of several well-characterized KOR agonists, determined using competitive radioligand binding assays with membranes from cells expressing the human KOR.
| Ligand | Type | KOR Ki (nM) | Selectivity Profile |
| U-50,488 | Agonist | 0.2 | Highly selective for KOR over MOR (>30-fold)[1] |
| Salvinorin A | Agonist | 2.66 | Potent and selective KOR agonist[1] |
| Nalfurafine | Agonist | 0.075 - 3.5 | Moderately selective for KOR over MOR and highly selective over DOR[2] |
Note: Ki values can vary between studies depending on the experimental conditions.
Experimental Protocols
To facilitate the characterization of novel KOR agonists like 3,4-Difluoro U-50488, detailed methodologies for key binding assays are provided below.
Radioligand Binding Assay for Determining Inhibition Constant (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR) or from animal brain tissue.[3]
-
Radioligand: A high-affinity, KOR-selective radiolabeled ligand such as [3H]U-69,593 or [3H]diprenorphine.[4]
-
Test Compound: The unlabeled compound to be tested (e.g., 3,4-Difluoro U-50488).
-
Non-specific Binding Control: A high concentration of a non-labeled KOR ligand (e.g., 10 µM U-69,593) to determine non-specific binding.[4]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[4]
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.[1][3]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.[1]
-
Assay Setup: In a 96-well plate or individual tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand).[3]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1][4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][3]
-
Kinetic Binding Assay for Determining Kon and Koff
Kinetic binding assays measure the rates of association (Kon) and dissociation (Koff) of a ligand with its receptor.
Objective: To determine the association rate (Kon) and dissociation rate (Koff) of a test compound for the kappa-opioid receptor.
Methodology Outline:
-
Association Kinetics (Kon):
-
Initiate the binding reaction by adding a fixed concentration of the radiolabeled test compound to the receptor preparation.
-
At various time points, terminate the reaction by rapid filtration.
-
Measure the amount of bound radioligand at each time point.
-
Plot the specific binding against time and fit the data to a one-phase association model to determine the observed association rate (Kobs).
-
Kon can be calculated from the relationship between Kobs and the ligand concentration.
-
-
Dissociation Kinetics (Koff):
-
Allow the radiolabeled test compound to bind to the receptor preparation until equilibrium is reached.
-
Initiate dissociation by adding a high concentration of an unlabeled ligand to prevent re-binding of the radioligand.
-
At various time points, measure the amount of remaining bound radioligand by rapid filtration.
-
Plot the specific binding against time and fit the data to a one-phase exponential decay model to determine the dissociation rate (Koff).
-
KOR Signaling Pathway
Activation of the kappa-opioid receptor by an agonist, such as U-50488 or its analogs, initiates a cascade of intracellular signaling events. KORs are canonically coupled to inhibitory G-proteins (Gαi/o).[1]
By following the provided experimental protocols, researchers can generate the necessary binding data to accurately characterize novel KOR agonists like 3,4-Difluoro U-50488 and compare their properties to established compounds in the field. This systematic approach is essential for the rational design and development of new therapeutics targeting the kappa-opioid receptor.
References
A Comparative Analysis of the Diuretic and Sedative Profiles of Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic and sedative effects of the selective kappa-opioid receptor (KOR) agonist U-50488 and its analogs, including a discussion of 3,4-Difluoro U-50488. The information is intended for researchers and professionals in the field of drug development and is based on available preclinical data. While direct experimental data for 3,4-Difluoro U-50488 is limited in the public domain, this guide offers a comparative framework using data from the parent compound and other relevant KOR agonists.
Comparative Diuretic Effects of KOR Agonists
Activation of kappa-opioid receptors is known to induce diuresis, primarily by suppressing the release of arginine vasopressin (AVP), a hormone that promotes water reabsorption in the kidneys.[1][2] This effect is a characteristic feature of KOR agonists and has been evaluated in various preclinical models.
The following table summarizes the dose-dependent diuretic effects of U-50488 and other KOR agonists in rats. The data is compiled from studies utilizing metabolic cages to measure urine output over a specified period.
| Compound | Dose Range (mg/kg, s.c.) | Animal Model | Key Findings | Reference |
| U-50488H | 0.1 - 10 | Euvolemic Rats | Dose-dependently induced diuresis. | [3] |
| U-50488 | 0.3 - 10 | Normally Hydrated Rats | Produced significant diuresis. | [4][5] |
| Nalfurafine | 0.005 - 0.02 | Euvolemic Rats | Induced diuresis in a dose-dependent manner. | [3] |
| Salvinorin A | 0.1 - 10 | Euvolemic Rats | Ineffective in inducing diuresis, likely due to its short duration of action. | [3] |
| Bremazocine | 0.001 - 0.1 | Normally Hydrated Rats | Produced significant diuresis. | [4][5] |
| U-69,593 | 0.03 - 3.0 | Normally Hydrated Rats | Induced significant diuresis. | [4][5] |
Comparative Sedative Effects of KOR Agonists
Sedation is a common centrally-mediated side effect of KOR agonists.[6] This effect is often assessed in preclinical models by measuring changes in locomotor activity, for instance, using the open-field test. The sedative properties of KOR agonists are thought to be linked to the β-arrestin signaling pathway and a reduction in dopamine (B1211576) release in the nucleus accumbens.[7][8]
The table below presents a comparison of the sedative effects of U-50488 and a biased KOR agonist, highlighting the potential for developing agonists with reduced sedative properties.
| Compound | Dose (mg/kg, s.c.) | Animal Model | Key Findings | Reference |
| U-50488H | 5 and 15 | Mice | Significantly suppressed ambulation in the open-field test. | [7] |
| Triazole 1.1 (Biased Agonist) | up to 15 | Mice | Did not affect locomotor activity at any of the doses tested. | [7] |
| U-50488 | 10 | Mice | Significantly decreased distance traveled in the open-field test, indicative of sedation. | [9] |
Experimental Protocols
Assessment of Diuretic Effects in Rats
Objective: To quantify the diuretic effect of a test compound by measuring urine output in rats.
Apparatus: Metabolic cages designed for the separation and collection of urine and feces.[10][11]
Procedure:
-
Animal Acclimatization: Male Sprague-Dawley or Wistar rats are housed in metabolic cages for at least 24 hours before the experiment to allow for adaptation.[10]
-
Hydration: To ensure a consistent baseline, rats are typically hydrated with a saline load (e.g., 25 ml/kg of 0.9% NaCl, orally or intraperitoneally) before drug administration.[11][12]
-
Drug Administration: The test compound (e.g., U-50488), a vehicle control, and a standard diuretic (e.g., furosemide) are administered to different groups of rats. The route of administration is typically subcutaneous (s.c.) or intraperitoneal (i.p.).[3][10]
-
Urine Collection: Immediately after administration, the animals are placed back into the metabolic cages. Urine is collected at predetermined time intervals (e.g., every hour for 5 hours).[10][13]
-
Data Analysis: The total volume of urine for each animal is measured. The diuretic effect can be expressed as the cumulative urine output over the collection period. Data is typically analyzed using appropriate statistical methods to compare the effects of the test compound to the vehicle and standard diuretic groups.[10][13]
Assessment of Sedative Effects in Mice (Open-Field Test)
Objective: To evaluate the sedative effect of a test compound by measuring locomotor activity in mice.[14]
Apparatus: An open-field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with automated tracking software to monitor the animal's movement.[15][16]
Procedure:
-
Animal Acclimatization: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.[16]
-
Drug Administration: The test compound (e.g., U-50488) or vehicle is administered to the mice, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[7]
-
Test Initiation: At a predetermined time after drug administration, each mouse is individually placed in the center of the open-field arena.[16]
-
Data Collection: The animal's activity is recorded for a set duration (e.g., 30-60 minutes). Key parameters measured by the tracking software include total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.[7][14]
-
Data Analysis: A significant decrease in the total distance traveled and other locomotor parameters in the drug-treated group compared to the vehicle-treated group is indicative of a sedative effect. Statistical analysis is performed to determine the significance of the observed differences.[7]
Signaling Pathways and Visualizations
Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates two primary signaling cascades: the G-protein pathway and the β-arrestin pathway.[17] It is hypothesized that the therapeutic effects of KOR agonists, such as analgesia, are primarily mediated through the G-protein pathway, while adverse effects like sedation and dysphoria are linked to the β-arrestin pathway.[6]
Below are diagrams illustrating the KOR signaling pathway and a typical experimental workflow for assessing diuretic effects.
References
- 1. Determination of Diuretic Activity [bio-protocol.org]
- 2. Effect of the opioid kappa-receptor agonist U50488H on the secretion of arginine vasopressin. Study on the mechanism of U50488H-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 9. mdpi.com [mdpi.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. scribd.com [scribd.com]
- 12. ijpp.com [ijpp.com]
- 13. scielo.br [scielo.br]
- 14. MPD: JaxCC1: project protocol [phenome.jax.org]
- 15. Open field test for mice [protocols.io]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,4-Difluoro U-50488 and Peripherally Restricted Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The kappa-opioid receptor (KOR) has emerged as a promising target for the development of analgesics with a lower risk of abuse and respiratory depression compared to traditional mu-opioid receptor (MOR) agonists. However, the clinical utility of centrally acting KOR agonists has been hampered by significant side effects, including dysphoria, hallucinations, and sedation. This has led to the development of two distinct strategies: the exploration of centrally acting agonists with potentially modified side-effect profiles, such as 3,4-Difluoro U-50488, and the design of peripherally restricted KOR agonists that aim to provide therapeutic benefits without central nervous system (CNS) adverse effects.
This guide provides an objective comparison of the prototypical centrally acting KOR agonist U-50488 and its difluorinated analog with peripherally restricted KOR agonists, focusing on their pharmacological profiles, supported by experimental data.
Pharmacological Profile Comparison
The following tables summarize the in vitro binding affinities and functional potencies of 3,4-Difluoro U-50488's parent compound, U-50488, and key peripherally restricted KOR agonists. It is important to note that direct comparative studies for 3,4-Difluoro U-50488 are limited in the public domain.
| Compound | Receptor Binding Affinity (Ki, nM) at KOR | Functional Potency (EC50/IC50, nM) at KOR | Selectivity for KOR over MOR/DOR | CNS Penetration |
| U-50488 | 0.2 - 114 | 0.097 - 54.5 | High | High |
| 3,4-Difluoro U-50488 | Data not publicly available | Data not publicly available | Presumed High | Presumed High |
| Difelikefalin (B1670546) (CR845) | 0.32 | 0.16 | >10,000-fold over MOR/DOR | Low |
| Asimadoline (B1665285) | 0.6 - 5.6 | ~1.2 | ~400-500-fold over MOR/DOR | Low |
| Nalfurafine | 0.075 - 3.5 | < 0.1 | Moderately selective (2.4-128-fold over MOR) | High (but with reduced aversive effects) |
Note: Ki and EC50/IC50 values can vary between studies depending on the specific assay conditions and cell types used.
Central vs. Peripheral Action: The Blood-Brain Barrier
A key differentiator between these compounds is their ability to cross the blood-brain barrier (BBB). While quantitative, head-to-head comparative data on brain-to-plasma concentration ratios are scarce, the distinction in their design and observed effects is clear.
-
Centrally Acting Agonists (U-50488 and its analogs): These compounds are designed to penetrate the CNS to elicit analgesia. However, this central action is also responsible for their undesirable side effects.
-
Peripherally Restricted Agonists (Difelikefalin, Asimadoline): These molecules are specifically engineered to have low BBB penetration, thereby confining their action to peripheral KORs and avoiding centrally mediated side effects.[1] This is often achieved by increasing polarity or molecular size.
Signaling Pathways: G-Protein vs. β-Arrestin
Activation of the KOR initiates two main intracellular signaling cascades: the G-protein pathway, which is believed to mediate the desired analgesic effects, and the β-arrestin pathway, which has been implicated in the aversive and dysphoric side effects.[2] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of research in developing safer KOR agonists.
Figure 1: Simplified KOR signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of these compounds.
Radioligand Binding Assay
This assay measures the binding affinity (Ki) of a compound to the KOR.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled KOR ligand.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (hKOR).
-
Radioligand (e.g., [³H]U-69,593).
-
Test compounds (3,4-Difluoro U-50488, peripherally restricted agonists).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for Radioligand Binding Assay.
cAMP Functional Assay
This assay determines the functional potency (EC50 or IC50) of a KOR agonist by measuring the inhibition of adenylyl cyclase activity.
Objective: To measure the ability of a KOR agonist to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells expressing hKOR (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen).
Procedure:
-
Pre-treat cells with varying concentrations of the test compound.
-
Stimulate cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and quantify intracellular cAMP levels using the detection kit.
-
Generate a dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR, providing insight into the potential for biased agonism.
Objective: To quantify the interaction between KOR and β-arrestin upon agonist stimulation.
Materials:
-
Engineered cell line co-expressing KOR and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).
-
Test compounds.
-
Assay-specific detection reagents.
Procedure:
-
Plate the engineered cells.
-
Add varying concentrations of the test compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add detection reagents and measure the signal (e.g., chemiluminescence).
-
Generate a dose-response curve to determine the EC50 value for β-arrestin recruitment.
Conditioned Place Aversion (CPA) Assay
This in vivo behavioral assay is used to assess the aversive properties of centrally acting drugs.
Objective: To determine if a drug produces aversive effects by pairing its administration with a specific environment.
Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.
Procedure:
-
Pre-conditioning Phase: Allow the animal to freely explore both chambers to determine baseline preference.
-
Conditioning Phase: On alternating days, confine the animal to one chamber after administration of the test compound (e.g., U-50488) and to the other chamber after a vehicle injection.
-
Test Phase: Allow the animal to again freely explore both chambers, and measure the time spent in the drug-paired chamber compared to the vehicle-paired chamber. A significant decrease in time spent in the drug-paired chamber indicates aversion.
Figure 3: Workflow for Conditioned Place Aversion Assay.
Conclusion
The development of KOR agonists for pain management is at a critical juncture. While centrally acting agonists like U-50488 and its analogs offer potent analgesia, their clinical translation is hindered by CNS-mediated side effects. The precise pharmacological profile of 3,4-Difluoro U-50488 remains to be fully elucidated in publicly available literature, but it represents an effort to modulate the properties of a known centrally acting scaffold.
In contrast, peripherally restricted KOR agonists such as difelikefalin and asimadoline represent a paradigm shift, aiming to decouple analgesia from central side effects.[1] The clinical success of difelikefalin for uremic pruritus validates this approach and opens avenues for its exploration in other peripheral pain states.[3] Nalfurafine, while centrally acting, appears to exhibit a more favorable side-effect profile compared to prototypical KOR agonists like U-50488, suggesting that the relationship between central activity and adverse effects is complex and may be influenced by factors such as biased agonism.
Future research should focus on direct, head-to-head comparisons of these compounds in standardized assays to provide a clearer understanding of their relative potencies, efficacies, and safety profiles. In particular, quantitative data on the brain penetration of 3,4-Difluoro U-50488 and other U-50488 analogs are needed to definitively characterize their CNS activity. A deeper understanding of the structural determinants of biased agonism at the KOR will be instrumental in designing the next generation of safe and effective KOR-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of Kappa-Opioid Receptor Agonists: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
The development of selective kappa-opioid receptor (KOR) agonists holds significant promise for treating conditions such as pain and pruritus without the addictive potential of mu-opioid receptor agonists.[1] However, the clinical utility of KOR agonists has been hampered by side effects including sedation, dysphoria, and aversion.[2][3] This guide provides a comparative overview of the validation of the effects of the prototypical KOR agonist U-50488 and its analogs, with a focus on the essential role of knockout animal models in dissecting their mechanisms of action.
Differentiating Therapeutic and Adverse Effects with Knockout Models
The leading hypothesis in KOR pharmacology suggests a bifurcation in its downstream signaling: G-protein-mediated pathways are thought to drive the desired analgesic effects, while β-arrestin-2 signaling is implicated in the undesirable side effects.[2][3] To test this, researchers extensively use knockout (KO) animal models, primarily KOR-KO and β-arrestin-2-KO mice. These models are indispensable for confirming on-target activity and elucidating the molecular underpinnings of a compound's effects.
Studies consistently demonstrate that the primary analgesic and behavioral effects of U-50488 and its analogs are absent in KOR knockout mice, confirming that their action is mediated through this receptor.[1][2][3][4] For instance, the antinociceptive effects of U-50488, as measured by the warm-water tail withdrawal assay, are completely abolished in KOR-KO mice.[1][2][3] Similarly, sedative effects observed in open-field tests disappear in these animals.[2][3]
The role of β-arrestin-2 in mediating adverse effects is more complex. While some studies suggest that β-arrestin-2 is involved in conditioned place aversion (CPA), a measure of dysphoria, other studies using β-arrestin-2 knockout mice have shown that aversion can still occur, suggesting that other signaling pathways may also contribute.[2][3] Interestingly, a study on U-50488 analogs found that β-arrestin-2 knockout did not affect U-50488-induced sedation or motor incoordination.[2][3]
Quantitative Comparison of U-50488 and Analogs in Knockout Models
The following tables summarize quantitative data from studies investigating the effects of U-50488 and its analogs in wild-type (WT), KOR-KO, and β-arrestin-2-KO mice.
| Compound | Animal Model | Assay | Dose | Effect | Reference |
| U-50488 | Wild-Type | Warm-Water Tail Withdrawal | 10 mg/kg | Significant increase in latency | [2][3] |
| KOR-KO | Warm-Water Tail Withdrawal | 10 mg/kg | No effect on latency | [2][3] | |
| Wild-Type | Open-Field (Locomotion) | 5 mg/kg | Significant decrease in distance traveled | [2][3] | |
| KOR-KO | Open-Field (Locomotion) | 5 mg/kg | No effect on distance traveled | [2][3] | |
| Wild-Type | Conditioned Place Aversion | 1 mg/kg, s.c. | Strong place aversion | [1] | |
| KOR-KO | Conditioned Place Aversion | 1 mg/kg, s.c. | No significant effect | [1] | |
| Wild-Type | Rotarod | 10 mg/kg | Significant decrease in latency to fall | [2][3] | |
| β-arrestin-2-KO | Rotarod | 10 mg/kg | No significant difference from Wild-Type | [2][3] | |
| Analog 1 (Balanced) | Wild-Type | Warm-Water Tail Withdrawal | 1 mg/kg | Significant increase in latency | [2][3] |
| KOR-KO | Warm-Water Tail Withdrawal | 1 mg/kg | No effect on latency | [2][3] | |
| Wild-Type | Open-Field (Locomotion) | 1 mg/kg | Significant decrease in distance traveled | [2][3] | |
| Analog 2 (G-protein biased) | Wild-Type | Warm-Water Tail Withdrawal | 1 mg/kg | Significant increase in latency | [2][3] |
| KOR-KO | Warm-Water Tail Withdrawal | 1 mg/kg | No effect on latency | [2][3] | |
| Wild-Type | Open-Field (Locomotion) | 1 mg/kg | Significant decrease in distance traveled | [2][3] | |
| Analog 3 (G-protein biased) | Wild-Type | Warm-Water Tail Withdrawal | 3 mg/kg | Significant increase in latency | [2][3] |
| KOR-KO | Warm-Water Tail Withdrawal | 3 mg/kg | No effect on latency | [2][3] | |
| Wild-Type | Open-Field (Locomotion) | 3 mg/kg | No significant sedative effects | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Warm-Water Tail Withdrawal Assay
This assay is a measure of analgesia. The distal portion of a mouse's tail is immersed in warm water (typically 52-55°C), and the latency to withdraw the tail is recorded. A cut-off time is established to prevent tissue damage. An increase in withdrawal latency is indicative of an antinociceptive effect.
Open-Field Test
This test is used to assess locomotor activity and anxiety-like behavior. A mouse is placed in an open, square arena, and its movements are tracked for a set period. A reduction in the total distance traveled is an indicator of sedation.
Conditioned Place Aversion (CPA)
CPA is a behavioral paradigm used to measure the aversive properties of a drug. The test involves a multi-day procedure where the drug is repeatedly paired with a specific environment (a chamber with distinct visual and tactile cues). On the test day, the animal is allowed to freely explore the entire apparatus, and the time spent in the drug-paired chamber is compared to the time spent in the vehicle-paired chamber. A significant avoidance of the drug-paired chamber indicates an aversive effect.
Rotarod Test
This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured. A decrease in the time spent on the rod indicates impaired motor function.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the kappa-opioid receptor and a typical experimental workflow for validating a KOR agonist.
Caption: KOR Signaling Pathways.
Caption: KOR Agonist Validation Workflow.
References
- 1. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
- 2. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,4-Difluoro U-50488 Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel psychoactive compounds like 3,4-Difluoro U-50488 hydrochloride is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this potent synthetic opioid, ensuring the protection of personnel and the environment.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. EHS can provide specific guidance based on local, state, and federal regulations and the unique capabilities of your facility.
Hazard Assessment and Material Properties
| Property | Value |
| Chemical Name | trans-3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride (for U-50488 HCl) |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl (for U-50488 HCl) |
| Purity | Typically ≥98% for research-grade compounds |
| Formulation | Usually a solid |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound, prioritizing safety and compliance.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
-
For handling larger quantities or when there is a risk of aerosolization, consider a respirator with appropriate cartridges.
2. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated vials, pipette tips, and gloves, should be designated as hazardous waste.
-
Collect solid waste in a clearly labeled, sealable hazardous waste container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
3. Initial On-Site Neutralization (to be performed only with EHS approval and a validated protocol):
While direct chemical neutralization in a laboratory setting is not broadly recommended without specific and validated procedures due to the potential for incomplete reactions and the generation of other hazardous byproducts, some studies suggest that acid hydrolysis can degrade opioids. However, this process can be complex and may lead to the formation of other opioid derivatives[1][2].
If your EHS department approves and provides a specific protocol for chemical neutralization, it may involve:
-
Careful addition of a specific acidic or basic solution in a controlled environment, such as a fume hood.
-
Monitoring of the reaction to ensure complete degradation.
-
Neutralization of the resulting solution before collection as hazardous waste.
4. Final Disposal:
-
The primary and most recommended method for the final disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[3][4][5][6][7][8]
-
Contact your institution's EHS department to arrange for the pickup of your properly labeled hazardous waste containers.[1][2][9][10]
-
EHS will coordinate with a certified vendor to transport and incinerate the waste in compliance with all regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Logical Relationship of Safety and Compliance
The following diagram outlines the logical dependencies for ensuring a safe and compliant disposal process.
By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Chemical Waste Management Guidelines | Columbia | Research [research.columbia.edu]
- 3. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 4. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 5. waste-spectrum.com [waste-spectrum.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. odu.edu [odu.edu]
- 10. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
